5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAABVMKMRFARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661535 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83027-73-0 | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Versatile Building Block for Site-Selective Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene (CAS No. 83027-73-0), a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic arrangement of four different halogens on a single benzene ring imparts a unique and highly valuable orthogonal reactivity. This allows for programmed, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This document details the compound's physicochemical properties, elucidates the principles of its selective reactivity, provides validated experimental protocols for its application, and outlines essential safety and handling information.
Compound Identification and Physicochemical Properties
This compound is a synthetically useful crystalline solid. Its identity and core physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 83027-73-0 | [1][2] |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₂BrClFI | [1][2] |
| Molecular Weight | 335.34 g/mol | [1] |
| Appearance | Solid, Crystalline Solid, Orange | [3] |
| Purity | Typically >95% | [1] |
| Predicted Boiling Point | 274.2 ± 35.0 °C | [3][4] |
| Storage Conditions | 2-8°C, protect from light | [2][3] |
The Principle of Orthogonal Halogen Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its four carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the low-valent metal center (e.g., Pd(0)). The energy barrier for this step is inversely related to the C-X bond dissociation energy. This establishes a clear and exploitable reactivity hierarchy.
Reactivity Order: C–I > C–Br > C–Cl > C–F
This predictable selectivity allows for the stepwise functionalization of the molecule. Mild reaction conditions can be employed to selectively activate the C-I bond, leaving the other halogens untouched. Subsequently, more forcing conditions can be used to react the C-Br bond, and then the C-Cl bond, enabling the synthesis of highly complex, multi-substituted aromatic compounds from a single starting material.
Caption: Hierarchy of C-X bond reactivity in cross-coupling.
Synthetic Applications & Experimental Protocols
The primary application of this reagent is as a scaffold in multi-step syntheses, particularly in the construction of pharmaceutical and agrochemical intermediates.[5][6] The following protocols are representative methodologies for the site-selective functionalization of the C-I bond, which is the most common initial transformation.
Protocol: Iodide-Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-2 (iodide) position. The choice of a standard palladium catalyst like Pd(PPh₃)₄ under relatively mild thermal conditions is key to ensuring that the reaction occurs exclusively at the most labile C-I bond.[7][8]
Objective: To synthesize 5-bromo-1-chloro-3-fluoro-2-aryl-benzene.
Methodology:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 335 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).
-
Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl substituted product.
Causality: The use of Pd(PPh₃)₄ and moderate heat (80-90 °C) provides sufficient energy to activate the C-I bond without overcoming the higher activation barrier for the C-Br or C-Cl bonds.[9] The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
Protocol: Iodide-Selective Sonogashira Coupling
This protocol details the selective formation of a C-C triple bond at the C-2 position using a terminal alkyne. The Sonogashira reaction is known for its high selectivity for aryl iodides over bromides and chlorides.[10]
Objective: To synthesize 5-bromo-2-(alkynyl)-1-chloro-3-fluorobenzene.
Methodology:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 335 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).
-
Evacuate the tube and backfill with argon gas (repeat 3x).
-
Add the terminal alkyne (1.1 mmol) followed by degassed triethylamine (Et₃N) (4 mL) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction by TLC or GC-MS. Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the amine salts.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 2-alkynyl product.
Causality: The Pd/Cu co-catalytic system is highly efficient for activating the C-I bond. The reaction typically proceeds at room temperature, which further enhances the selectivity over the less reactive C-Br bond. Triethylamine acts as both the base and the solvent.
Caption: Stepwise functionalization workflow.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from light and incompatible materials.[2]
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its defining feature is the predictable, hierarchical reactivity of its four distinct halogen substituents. This allows chemists to perform sequential, site-selective cross-coupling reactions to construct complex, highly decorated aromatic molecules that are valuable precursors in drug discovery and agrochemical development. By carefully selecting catalysts and reaction conditions, researchers can unlock the full potential of this unique reagent to accelerate the development of novel chemical entities.
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This compound - [B63473]. Synthonix, Inc. [Link]
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PubChem Compound Summary for CID 44891200, 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. [Link]
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1-Bromo-3-chloro-5-fluoro-4-iodobenzene. ChemBK. [Link]
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This compound. MySkinRecipes. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
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Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
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1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. [Link]
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Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
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Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]
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- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Abstract: This technical guide provides an in-depth exploration of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a highly substituted halobenzene with significant potential as a versatile building block in modern organic synthesis. The unique arrangement of four distinct halogen atoms on the benzene scaffold offers unparalleled opportunities for sequential, site-selective functionalization, making it a molecule of high interest to researchers in drug discovery, agrochemicals, and materials science. This document details the compound's physicochemical properties, outlines a logical synthetic strategy, provides a comprehensive characterization workflow, and discusses critical safety and handling protocols. The content is tailored for an audience of professional researchers and scientists, emphasizing the causal reasoning behind methodological choices to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds
Polychlorinated aromatic compounds are foundational pillars in the development of complex organic molecules. The compound this compound (CAS No: 83027-73-0) represents a particularly sophisticated example of such a scaffold.[1][2] Its utility stems from the differential reactivity of the four carbon-halogen bonds, which can be selectively addressed in cross-coupling reactions. Generally, the reactivity order for palladium-catalyzed couplings is C-I > C-Br > C-Cl, while the C-F bond is typically the most inert, often serving as a stable structural element or a modulator of electronic properties. This predictable reactivity hierarchy allows chemists to use the molecule as a linchpin, introducing different substituents in a controlled, stepwise manner. Such building blocks are invaluable in constructing novel pharmaceutical agents and advanced materials where precise three-dimensional architecture is paramount.[3][4]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 83027-73-0 | ChemUniverse[2] |
| Molecular Formula | C₆H₂BrClFI | PubChem[1] |
| Molecular Weight | 335.34 g/mol | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1F)I)Cl)Br | PubChem[1] |
| InChIKey | WQAABVMKMRFARY-UHFFFAOYSA-N | PubChem[1] |
Synthesis Methodology: A Strategic Approach
The synthesis of a pentasubstituted benzene ring with such precise regiochemistry is a non-trivial challenge that requires careful strategic planning. A direct, single-step halogenation of a simpler precursor is not feasible due to the complex interplay of directing effects. A more robust and logical approach involves a multi-step sequence, often leveraging the power of diazotization-substitution (Sandmeyer-type) reactions on a pre-functionalized aniline precursor.
While specific literature for this exact molecule is sparse, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles. A hypothetical, yet logical, pathway could start from a commercially available di-substituted aniline and proceed through sequential halogenation and a Sandmeyer reaction. For instance, a plausible precursor like 4-bromo-2-fluoroaniline could be subjected to chlorination, followed by diazotization of the amine and a subsequent substitution reaction to introduce the iodine atom. The choice of reaction sequence is critical to leverage the ortho-, para-directing effects of the amine and halogens while managing steric hindrance.
A generalized workflow for such a synthesis is depicted below.
Sources
Introduction: The Analytical Challenge of a Polysubstituted Aromatic Intermediate
An In-depth Technical Guide to the Predicted Spectroscopic Profile of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
This compound (CAS No. 83027-73-0) is a highly substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2] Its utility stems from the distinct reactivity of its four different halogen substituents, which allows for selective, sequential cross-coupling reactions. However, the very complexity that makes this molecule synthetically valuable also presents a challenge for unambiguous structural characterization.
Publicly available experimental spectroscopic data for this specific compound is notably scarce.[3][4] This guide, therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, my objective is to leverage foundational spectroscopic principles and data from analogous structures to construct a reliable, predicted spectroscopic profile for this compound. This document serves not only as a data repository but also as a case study in the analytical logic required to characterize complex small molecules.
The workflow for this analytical endeavor is rooted in a multi-technique approach, ensuring that the structural hypothesis is validated through orthogonal methods.
Caption: A logical workflow for the structural elucidation of an organic compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Electronic Landscape
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization. The predictions below are based on established substituent chemical shift effects in benzene rings.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
For ¹³C NMR: A higher concentration is required due to the low natural abundance of ¹³C. Dissolve 20-50 mg of the compound in 0.7 mL of the chosen deuterated solvent.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended to achieve good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Spectral Width: Set relative to a reference like CFCl₃.
-
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons, H-4 and H-6. Their chemical shifts are influenced by the surrounding halogens. The iodine at C-2 is weakly electron-withdrawing, while the fluorine at C-3, chlorine at C-1, and bromine at C-5 are strongly electron-withdrawing, deshielding the adjacent protons.
-
H-4: This proton is ortho to the fluorine and meta to the bromine. It will experience significant deshielding from the fluorine. We expect it to be a doublet due to coupling with the fluorine.
-
H-6: This proton is ortho to the bromine and meta to the chlorine. It will appear as a simple doublet due to coupling with H-4.
The key interaction defining the spectrum is the coupling between the remaining protons and the fluorine atom.
Caption: Predicted key spin-spin couplings for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | 7.60 - 7.75 | Doublet of doublets (dd) | ³J(H,F) ≈ 7.0, ⁴J(H,H) ≈ 2.5 | Deshielded by ortho-F and meta-Br. Coupled to both F-3 and H-6. |
| H-6 | 7.45 - 7.60 | Doublet (d) | ⁴J(H,H) ≈ 2.5 | Deshielded by ortho-Br and meta-Cl. Coupled to H-4. |
Predicted ¹³C NMR Spectrum
The ¹³C spectrum will show six distinct signals for the aromatic carbons. The chemical shifts are dominated by two factors: the inductive effect of the directly bonded halogen and coupling with the fluorine atom. Carbons bonded to halogens are significantly shifted, with the C-F and C-I bonds showing the most pronounced effects.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C-3 (C-F) | 158 - 162 | Doublet (d) | ¹J(C,F) ≈ 240-250 | Direct attachment to highly electronegative F; large one-bond coupling. |
| C-1 (C-Cl) | 133 - 137 | Doublet (d) | ³J(C,F) ≈ 3-5 | Attached to Cl, meta to F. |
| C-5 (C-Br) | 120 - 124 | Doublet (d) | ³J(C,F) ≈ 4-6 | Attached to Br, meta to F. |
| C-4 (C-H) | 118 - 122 | Doublet (d) | ²J(C,F) ≈ 20-25 | Ortho to F, subject to strong two-bond C-F coupling. |
| C-6 (C-H) | 115 - 119 | Singlet or small doublet | ⁴J(C,F) ≈ 1-3 | Para to F, weak long-range coupling. |
| C-2 (C-I) | 90 - 95 | Doublet (d) | ²J(C,F) ≈ 22-28 | Strong shielding "heavy atom effect" from I; ortho to F. |
Part 2: Infrared (IR) Spectroscopy – Probing Molecular Vibrations
IR spectroscopy identifies the types of bonds present in a molecule by measuring their vibrational frequencies. For this compound, the key regions of interest are the C-H stretching, the C=C aromatic ring stretching, and the C-X (halogen) stretching regions.
Experimental Protocol: IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for a solid sample due to its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Average 16 to 32 scans to obtain a high-quality spectrum.
-
Predicted IR Absorption Bands
The predicted spectrum is based on characteristic frequencies for polysubstituted aromatic compounds.[5][6]
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Characteristic for sp² C-H bonds. |
| 1600 - 1550 | Medium | Aromatic C=C Ring Stretch | The high degree of substitution may weaken this band. |
| 1470 - 1430 | Medium-Strong | Aromatic C=C Ring Stretch | A second characteristic band for the benzene ring skeleton. |
| 1250 - 1000 | Strong | C-F Stretch | The C-F bond vibration is typically very strong and occurs in this region.[6] |
| 880 - 820 | Strong | C-H Out-of-Plane Bending | For two adjacent protons on a benzene ring, a strong band is expected here.[7] |
| 800 - 650 | Medium | C-Cl Stretch | The C-Cl bond vibration falls within this range. |
| 650 - 550 | Medium | C-Br Stretch | The heavier bromine atom lowers the vibrational frequency. |
| < 550 | Medium | C-I Stretch | The C-I stretch is expected at the lowest frequency among the halogens. |
Part 3: Mass Spectrometry (MS) – Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure. For this compound, the isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical for identifying the molecular ion and its fragments.
Experimental Protocol: MS Data Acquisition
-
Ionization Technique: Electron Impact (EI) is a standard method that provides reproducible fragmentation patterns.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Procedure (GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject the solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.
-
The MS will be scanned over a mass range of m/z 50-400.
-
-
EI Parameters: Standard electron energy of 70 eV.
Predicted Mass Spectrum
The molecular weight of C₆H₂BrClFI is 335.34 g/mol . The mass spectrum will show a complex molecular ion (M⁺) cluster due to the isotopes of Br and Cl. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
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Navigating the Solubility Landscape of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data, this document establishes a framework for predicting and experimentally verifying its solubility in a range of common organic solvents. We delve into the molecular characteristics influencing solubility, present a predictive model based on Hansen Solubility Parameters, and provide detailed, actionable protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction: The Challenge of Polysubstituted Aromatics
This compound (C₆H₂BrClFI) is a halogenated benzene derivative with a complex substitution pattern that significantly influences its physicochemical properties.[1][2] With a molecular weight of 335.34 g/mol , its structure presents a unique interplay of electrostatic and steric effects that dictate its behavior in solution.[1][2] Understanding the solubility of such compounds is a critical first step in a multitude of applications, from reaction medium selection and purification strategy design to formulation development in the pharmaceutical industry.
The principle of "like dissolves like" serves as a fundamental guideline, suggesting that a solute's solubility is maximized in a solvent with similar polarity.[3] However, the presence of four different halogens (Fluorine, Chlorine, Bromo, and Iodine) on the benzene ring creates a nuanced electronic and steric profile, making simple polarity-based predictions challenging. Each halogen atom contributes differently to the molecule's overall dipole moment and its capacity for intermolecular interactions such as dispersion forces, dipole-dipole interactions, and halogen bonding.
This guide will first explore the theoretical underpinnings of solubility as they relate to this compound. Subsequently, we will employ a predictive framework using Hansen Solubility Parameters (HSP) to estimate its compatibility with a range of common organic solvents. Finally, we will outline robust experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, providing a pathway for validating these predictions in a laboratory setting.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For a molecule like this compound, several factors are at play:
-
Molecular Polarity and Dipole Moment : The arrangement of the four different halogens around the benzene ring results in an asymmetric distribution of electron density, leading to a net molecular dipole moment. This inherent polarity will favor dissolution in polar solvents.
-
Intermolecular Forces : The predominant intermolecular forces in the solid-state are likely van der Waals forces (specifically London dispersion forces, which are significant due to the presence of the large, polarizable iodine and bromine atoms) and potentially halogen bonding.[4][5] For dissolution to occur, the solvent molecules must effectively disrupt these interactions.
-
Solvent-Solute Interactions : The solubility will be highest in solvents that can establish strong interactions with the solute molecule. This can include dipole-dipole interactions with polar solvents and dispersion forces with nonpolar solvents. The presence of the electronegative fluorine and chlorine atoms can also influence interactions with protic or aprotic polar solvents.
-
The "Like Dissolves Like" Principle Revisited : Given the mixed nature of the substituents, this compound is expected to exhibit intermediate polarity. Therefore, it is likely to be more soluble in moderately polar solvents than in highly polar (like water) or purely nonpolar (like hexane) solvents.
Hansen Solubility Parameters (HSP): A Quantitative Predictive Approach
To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative method for assessing solvent-solute compatibility.[6][7] The total Hildebrand solubility parameter is divided into three components:
-
δd : Energy from dispersion forces.
-
δp : Energy from dipolar intermolecular forces.
Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle is that substances with closer HSP values are more likely to be miscible. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility.
While the specific HSP values for this compound have not been experimentally determined, we can estimate its solubility behavior by comparing the HSP of common solvents. Based on its structure, we can anticipate that it will have a significant δd component due to the presence of multiple halogens, a moderate δp component due to its asymmetric nature, and a negligible δh component as it is not a hydrogen bond donor and a very weak acceptor.
Table 1: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Solubility Parameters
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | Low | Dominated by dispersion forces; lack of polarity mismatch. |
| Toluene | 18.0 | 1.4 | 2.0 | Moderate to High | Aromatic nature and moderate dispersion forces align well. |
| Dichloromethane | 17.0 | 7.3 | 7.1 | High | Good balance of dispersion and polar interactions. |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | High | Strong polar interactions are favorable. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate to High | Balanced polar and dispersion characteristics. |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Good balance of dispersion and polar interactions. |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Highly polar nature should effectively solvate the solute. |
| Polar Protic Solvents | |||||
| Ethanol | 15.8 | 8.8 | 19.4 | Moderate | Hydrogen bonding capability of the solvent is not fully utilized. |
| Methanol | 14.7 | 12.3 | 22.3 | Low to Moderate | Mismatch in hydrogen bonding potential. |
| Water | 15.5 | 16.0 | 42.3 | Very Low | Highly polar with strong hydrogen bonding network; poor match. |
Note: HSP values for solvents are sourced from publicly available databases and literature. The predicted solubility is a qualitative estimation and should be confirmed experimentally.
Experimental Determination of Solubility
To validate the predicted solubilities and obtain quantitative data, experimental determination is essential. Two common approaches are the determination of kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, typically after adding a concentrated stock solution (e.g., in DMSO) to an aqueous or organic buffer.[8][9][10] This method is high-throughput and useful for early-stage discovery to identify compounds with potential solubility liabilities.[8][11]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvent to achieve a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Incubation : Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement : Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis : The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[8][12] This is often considered the "true" solubility and is typically determined using the shake-flask method.[12]
-
Sample Preparation : Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Dilution : Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent for analysis.
-
Quantification : Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation : Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Safety and Handling
This compound is classified as a substance that causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
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Stenutz, R. Kamlet-Taft solvent parameters. Available at: [Link]
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Stenutz, R. Kamlet-Taft solvent parameters. Available at: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014). Available at: [Link]
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How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024). Available at: [Link]
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Ideal Solubility Parameters. Pharmaguideline. Available at: [Link]
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Prediction of Aqueous Solubility and Partition Coefficients of Halogenated Benzenes Using Molecular Fragments Variable Connectivity Index. CNKI. Available at: [Link]
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Solubility Parameters: Theory and Application. American Institute for Conservation. Available at: [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. (2014). Available at: [Link]
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3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. (2022). Available at: [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]
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The Evolution of Solubility Prediction Methods. Rowan University. (2025). Available at: [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]
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EXPERIMENT: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. (2024). Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Thermodynamic solubility measurement without chemical analysis. PubMed. (2024). Available at: [Link]
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List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. (2022). Available at: [Link]
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Three-dimensional quantitative structure property relationship (3D-QSPR) on aqueous solubility (-lgSw) and n-octanol/water partition coefficient (lgKow) of halogeno-benzene. ResearchGate. (2025). Available at: [Link]
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5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem. Available at: [Link]
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1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem. Available at: [Link]
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QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method. PubMed. Available at: [Link]
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QSAR Models for Water Solubility of Organ Halogen Compounds. ResearchGate. (2025). Available at: [Link]
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Effect of Halogens on Benzene Ring. Aakash Institute. Available at: [Link]
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Influence of Benzene Substituents on Halogen Bonds Studied. ChemistryViews. (2022). Available at: [Link]
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Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]
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2-Bromo-5-chloro-1-fluoro-3-iodobenzene. PubChem. Available at: [Link]
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Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. (2023). Available at: [Link]
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Molecules Forced to Interact: Benzene and Pentafluoroiodobenzene. Crystal Growth & Design. (2020). Available at: [Link]
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Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. MDPI. Available at: [Link]
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Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. Science and Education Publishing. Available at: [Link]
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Navigating the Synthesis and Supply of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a highly substituted halogenated benzene derivative with significant potential as a building block in advanced organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to the existence of structurally similar isomers, this guide will focus specifically on the compound identified by CAS Number 83027-73-0 . We will delve into its chemical properties, commercial availability, and strategic applications, offering field-proven insights for its use in complex molecular design.
Compound Profile and Physicochemical Properties
This compound is a unique aromatic compound featuring four different halogen substituents. This dense functionalization offers a rich platform for selective, stepwise chemical modifications, making it a valuable intermediate for constructing complex molecular architectures. The distinct electronic environments of the carbon-halogen bonds allow for regioselective reactions, a critical feature for researchers in drug discovery and process development.
The IUPAC name for this compound is this compound.[1] Its molecular formula is C₆H₂BrClFI, and it has a molecular weight of approximately 335.34 g/mol .[1]
Table 1: Physicochemical Properties of this compound (CAS 83027-73-0)
| Property | Value | Source |
| CAS Number | 83027-73-0 | PubChem[1] |
| Molecular Formula | C₆H₂BrClFI | PubChem[1] |
| Molecular Weight | 335.34 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1F)I)Cl)Br | PubChem[1] |
| InChIKey | WQAABVMKMRFARY-UHFFFAOYSA-N | PubChem[1] |
Note: Experimental data on properties like melting point, boiling point, and density are not widely published. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.
Commercial Availability and Supplier Landscape
Procuring the correct isomer of a polysubstituted benzene is critical. A common point of confusion arises with the isomer 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (CAS 201849-16-3), which is more widely listed by major chemical suppliers.[2][3][4][5][6][7][8][9][10][11] For the target compound, This compound (CAS 83027-73-0) , the number of suppliers is more limited. Researchers must exercise diligence in specifying the CAS number during procurement.
Table 2: Verified Suppliers of this compound (CAS 83027-73-0)
| Supplier | Product Number | Purity | Notes |
| BLDpharm | 83027-73-0 | Varies | Provides documentation such as NMR, HPLC, LC-MS.[12] |
| ChemUniverse | P99847 | 97% | Offers various pack sizes from 100mg to 1g and bulk quotes.[13] |
This list is based on currently available public information and is not exhaustive. Researchers are advised to contact suppliers directly for up-to-date availability, pricing, and specifications.
Strategic Applications in Synthesis and Drug Discovery
The true value of this compound lies in the differential reactivity of its four halogen atoms. This allows for a programmed, multi-step synthetic sequence. The iodine and bromine atoms are particularly susceptible to metal-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms are more stable, typically requiring more forcing conditions to react.
The C-I bond is the most reactive site for transformations such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This enables the introduction of aryl, alkyl, alkynyl, or amino groups at the 2-position. The C-Br bond is the next most reactive site, allowing for a second, distinct coupling reaction under slightly different catalytic conditions. This hierarchical reactivity is a cornerstone of its utility.
Caption: Regioselective cross-coupling strategy for this compound.
While specific examples in peer-reviewed literature for CAS 83027-73-0 are scarce, its structural motifs are present in compounds explored for various therapeutic areas. Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[14] The strategic placement of halogens can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This makes building blocks like this compound of high interest to medicinal chemists.
Synthesis Pathway and Methodologies
The synthesis of polysubstituted benzenes like this compound typically involves a multi-step sequence starting from a less substituted aniline or benzene derivative. A plausible synthetic route would involve electrophilic aromatic substitution and diazotization reactions.
A patent for a related isomer, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, describes a one-pot diazotization and iodination method starting from 4-bromo-3-chloro-2-fluoroaniline.[15] This approach, which avoids the isolation of the unstable diazonium salt, could potentially be adapted. The key is the careful selection of a starting material with the correct initial substitution pattern that allows for the sequential and regioselective introduction of the remaining halogens.
Proposed Experimental Protocol (Illustrative)
This is a generalized, theoretical protocol based on established organic chemistry principles. It must be adapted and optimized.
-
Starting Material Selection : Begin with a commercially available di- or tri-substituted aniline, for example, an aminobromochlorofluorobenzene with the amino group at the desired position for conversion to iodide.
-
Diazotization : Dissolve the aniline starting material in an acidic medium (e.g., sulfuric acid). Cool the mixture to 0-5 °C.
-
Iodination (Sandmeyer-type Reaction) : Add a solution of sodium nitrite dropwise to form the diazonium salt in situ. Immediately introduce this solution to a mixture containing potassium iodide (and potentially a copper catalyst) to replace the diazonium group with iodine.[15]
-
Workup and Purification : After the reaction is complete, quench any excess reagents. Extract the organic product into a suitable solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with aqueous solutions to remove impurities. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield pure this compound.
Caption: General workflow for the synthesis of an aryl iodide from an aniline precursor.
Safety, Handling, and Storage
As a highly halogenated aromatic compound, this compound requires careful handling. According to GHS classifications for this compound, it is expected to cause severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE) : Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
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ChemUniverse. This compound [P99847]. [Link]
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PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. [Link]
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PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]
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Cenmed. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (C007B-611293). [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a versatile tetra-substituted aromatic building block. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a deep, experience-driven perspective on the strategic utilization of this compound in modern organic synthesis. We will explore the nuanced interplay of electronic and steric effects governed by the four distinct halogen substituents, which dictates the regioselectivity of its transformations. This guide will detail the compound's utility in key synthetic reactions, including palladium-catalyzed cross-couplings and metal-halogen exchange, providing both mechanistic insights and actionable experimental protocols.
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
The precise installation of multiple, distinct functional groups onto an aromatic core is a cornerstone of modern drug discovery and materials science. Polysubstituted benzenes serve as rigid scaffolds upon which complex molecular architectures can be constructed in a controlled, vectorial manner. This compound (IUPAC Name: this compound) is a prime exemplar of such a scaffold, offering four distinct halogen atoms—iodine, bromine, chlorine, and fluorine—each with a characteristic and exploitable reactivity profile.[1] This pre-functionalized arene allows for sequential and site-selective modifications, enabling the rapid generation of molecular diversity from a single, advanced intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrClFI |
| Molecular Weight | 335.34 g/mol [1] |
| CAS Number | 83027-73-0[1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
The Hierarchy of Halogen Reactivity: A Predictive Framework
The synthetic utility of this compound is rooted in the differential reactivity of its four halogen substituents. This reactivity is primarily governed by the carbon-halogen (C-X) bond strength and the propensity of the halogen to participate in various reaction mechanisms. A foundational understanding of this hierarchy is critical for designing selective synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energies of C-X bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of the halogens in these transformations is:
I > Br > Cl >> F
This predictable selectivity allows for the sequential functionalization of the molecule. The highly reactive C-I bond can be selectively targeted under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions. The C-F bond is generally considered inert to these transformations.
Metal-Halogen Exchange
Metal-halogen exchange, typically effected with organolithium or Grignard reagents, is a powerful method for the generation of aryllithium or arylmagnesium species. The rate of this exchange is also dictated by the C-X bond strength and the stability of the resulting organometallic species. The established order of reactivity is:
I > Br > Cl
The C-F bond is generally unreactive towards metal-halogen exchange. This differential reactivity allows for the selective formation of an organometallic species at a specific position, which can then be trapped with a wide range of electrophiles.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling
The predictable reactivity of the halogens in this compound makes it an ideal substrate for sequential, site-selective cross-coupling reactions.
Sonogashira Coupling: Selective Alkynylation at the C-I Position
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a robust method for the formation of carbon-carbon bonds. Given the reactivity hierarchy, the C-I bond at the 2-position of this compound is the primary site of reaction under standard Sonogashira conditions.
Experimental Protocol: Regioselective Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add a suitable solvent such as THF or dioxane, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
To the stirred solution, add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Stepwise Arylation
The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The differential reactivity of the halogens in this compound allows for a stepwise approach to synthesize complex multi-aryl systems.
-
Step 1: Selective Coupling at the C-I Position: Under mild conditions, using a standard palladium catalyst such as Pd(PPh₃)₄ and a mild base (e.g., Na₂CO₃ or K₂CO₃), the C-I bond will react preferentially.
-
Step 2: Coupling at the C-Br Position: Following the initial coupling, the resulting product can be subjected to a second Suzuki-Miyaura coupling under more forcing conditions (e.g., higher temperatures, stronger base such as Cs₂CO₃, and a more active catalyst system like Pd(dppf)Cl₂) to functionalize the C-Br bond.
-
Step 3: Coupling at the C-Cl Position: While more challenging, the C-Cl bond can be activated for Suzuki-Miyaura coupling using specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling
Step 1: Iodide-Selective Coupling
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.) in a mixture of toluene and water (e.g., 4:1).
-
Add a base such as K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (0.03 equiv.).
-
Heat the mixture to 80-90 °C and stir vigorously until the starting material is consumed.
-
After cooling to room temperature, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the mono-arylated product.
Step 2: Bromide-Selective Coupling
-
To the product from Step 1 (1.0 equiv.) and a different arylboronic acid (1.2 equiv.) in a suitable solvent (e.g., dioxane/water), add a stronger base such as Cs₂CO₃ (2.0 equiv.).
-
Add a more robust catalyst, for example, Pd(dppf)Cl₂ (0.05 equiv.).
-
Heat the reaction to reflux (around 100 °C) and monitor for completion.
-
Work-up and purify as described in Step 1 to obtain the di-arylated product.
Navigating Metal-Halogen Exchange: Site-Selective Generation of Organometallics
The generation of organolithium or Grignard reagents from this compound provides a powerful avenue for introducing a wide array of functional groups via reaction with electrophiles. The success of this strategy hinges on the selective cleavage of a single C-X bond.
Grignard Reagent Formation: Targeting the C-I or C-Br Bond
The formation of a Grignard reagent (R-MgX) from an aryl halide and magnesium metal is a classic organometallic transformation. The reactivity order for Grignard formation is I > Br > Cl.[2]
-
Selective Formation at the C-I Position: By carefully controlling the stoichiometry of magnesium and the reaction temperature, it is possible to selectively form the Grignard reagent at the C-2 position.
-
Competitive Formation: Under more forcing conditions or with an excess of magnesium, competitive formation of the Grignard reagent at the C-5 (bromo) position can occur.
Experimental Protocol: Selective Grignard Reagent Formation and Trapping
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.1 equiv.) in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of this compound (1.0 equiv.) in anhydrous THF in the addition funnel.
-
Add a small portion of the aryl halide solution to the magnesium and gently warm to initiate the reaction.
-
Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry, and purify as needed.[3][4]
Lithiation via Metal-Halogen Exchange: The Role of the Ortho-Fluoro Group
Lithium-halogen exchange, typically using an alkyllithium reagent like n-BuLi or t-BuLi, offers a rapid and often low-temperature route to aryllithium species. The exchange rate follows the trend I > Br > Cl.[5] Therefore, at low temperatures (e.g., -78 °C), n-BuLi will selectively exchange with the iodine at the C-2 position.
An intriguing aspect of this molecule is the presence of a fluorine atom at C-3, which is ortho to the most reactive C-I bond. Fluorine is known to be a directing group in ortho-lithiation (deprotonation) reactions due to its inductive electron-withdrawing effect, which increases the acidity of the adjacent proton.[6] While metal-halogen exchange is generally much faster than deprotonation of an aromatic C-H bond, the presence of the ortho-fluoro group can influence the stability and subsequent reactivity of the generated aryllithium species.
Mechanistic Considerations and Causality in Experimental Design
The successful application of this compound in synthesis is predicated on a clear understanding of the underlying reaction mechanisms.
Palladium-Catalyzed Cross-Coupling: The Catalytic Cycle
The generally accepted mechanism for reactions like the Suzuki-Miyaura and Sonogashira couplings involves a catalytic cycle centered on the palladium catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial oxidative addition step is highly selective for the weakest C-X bond, which is the C-I bond in our target molecule. This is the causal basis for the observed regioselectivity.
Metal-Halogen Exchange: A Kinetic vs. Thermodynamic Interplay
The selectivity in metal-halogen exchange is kinetically controlled, with the reaction occurring at the most accessible and electronically favorable site. The C-I bond is the most polarizable and has the lowest bond energy, making it the kinetic site of exchange.
Caption: Selective metal-halogen exchange at the C-I position.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its predictable reactivity profile, governed by the well-defined hierarchy of halogen reactivity, allows for the strategic and sequential introduction of various functional groups. This guide has provided a framework for understanding and exploiting this reactivity in key synthetic transformations. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the utility of such pre-functionalized scaffolds will undoubtedly increase. Future work in this area may focus on the development of even more selective catalytic systems to enable the functionalization of the typically inert C-Cl and C-F bonds, further expanding the synthetic potential of this and related polyhalogenated aromatic compounds.
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]
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Organic Syntheses. PREPARATION OF 6-CHLORO-1-HEXENE AND 8-CHLORO-1-OCTENE. Available at: [Link]
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Request PDF. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available at: [Link]
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Andrew G. Myers Research Group, Harvard University. Directed ortho metalation. Available at: [Link]
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Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Available at: [Link]
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ChemUniverse. This compound. Available at: [Link]
-
MySkinRecipes. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]
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-
PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Available at: [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
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Andrew G. Myers Research Group, Harvard University. ortho metalation. Available at: [Link]
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Royal Society of Chemistry. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available at: [Link]
-
The Journal of Student Scholarship, The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available at: [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available at: [Link]
-
Boroncore. 201849-16-3 | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Site-Selective Sonogashira Coupling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed, copper-co-catalyzed transformation is invaluable for the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials.[2]
Polyhalogenated aromatic compounds, such as 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, are highly versatile synthetic building blocks.[3] The distinct electronic properties and reactivities of the different halogen substituents (I, Br, Cl, F) allow for programmed, sequential cross-coupling reactions. This site-selectivity is governed by the relative bond strengths of the carbon-halogen bonds, which dictates the ease of oxidative addition to the palladium(0) catalyst.[4] This application note provides a detailed guide with validated protocols for achieving site-selective Sonogashira couplings on this compound, a substrate of increasing interest in medicinal and materials chemistry.[5][6]
Guiding Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling
The ability to perform selective functionalization on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions like the Sonogashira coupling, this reactivity is primarily dictated by the C-X bond dissociation energy. The established reactivity trend is:
C-I > C-Br >> C-Cl >> C-F [1][4]
This hierarchy allows for the precise targeting of specific positions on the aromatic ring by carefully tuning the reaction conditions. The highly labile C-I bond can be selectively coupled under mild conditions that leave the more robust C-Br and C-Cl bonds intact. Subsequent modification of the C-Br bond can then be achieved under more forcing conditions. The C-Cl bond typically requires highly specialized, active catalyst systems for coupling and remains unreactive under the conditions described herein.[7]
Protocol 1: Selective Alkynylation at the C-I Position
This protocol leverages the supreme reactivity of the C-I bond to achieve mono-functionalization of the substrate, leaving the bromide and chloride untouched. Standard Sonogashira conditions using a common palladium catalyst and copper(I) co-catalyst are sufficient.
Rationale for Experimental Choices
-
Catalyst System : A combination of PdCl₂(PPh₃)₂ and CuI is a classic, robust system for coupling aryl iodides.[4] The palladium(II) precatalyst is readily reduced in situ to the active palladium(0) species. Copper(I) iodide facilitates the formation of a copper-acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[8]
-
Base : Triethylamine (TEA) serves a dual role: it acts as a base to deprotonate the terminal alkyne and as a solvent. Its relatively mild basicity is adequate for this high-reactivity coupling.
-
Temperature : Room temperature to slightly elevated temperatures (40 °C) provide enough energy to drive the reaction to completion without activating the less reactive C-Br bond.
-
Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and ensure high yields.[7]
Experimental Protocol: Synthesis of 1-(Bromo)-5-(chloro)-3-(fluoro)-2-(phenylethynyl)benzene
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 335.34 | 1.0 | 1.0 | 335 mg |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | 123 mg (134 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (TEA) | 101.19 | - | - | 5.0 mL |
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (335 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.
-
Using a syringe, add anhydrous triethylamine (5.0 mL).
-
Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours or at 40 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and salts.
-
Wash the filter pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired mono-alkynylated product.
Protocol 2: Sequential Alkynylation at the C-Br Position
With the C-I position functionalized, the C-Br bond becomes the next target. Activating this stronger bond requires more forcing conditions, including a more active catalyst system and higher temperatures.
Rationale for Experimental Choices
-
Catalyst System : For the less reactive C-Br bond, a more electron-rich and bulky phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃), is often employed to promote the oxidative addition step.[9] Using a Pd(0) source like Pd₂(dba)₃ can also be beneficial.
-
Base : A stronger inorganic base like cesium carbonate (Cs₂CO₃) is used to facilitate the deprotonation of the alkyne and drive the reaction forward.
-
Solvent : A higher-boiling solvent such as 1,4-dioxane is necessary to safely reach the elevated temperatures (80-100 °C) required for C-Br bond activation.
-
Copper-Free Conditions : While a copper co-catalyst can be used, this protocol outlines a copper-free variant to mitigate the risk of alkyne homocoupling (Glaser coupling), which becomes more pronounced at higher temperatures.[9][10]
Experimental Protocol: Synthesis of 1-(chloro)-3-(fluoro)-2,5-bis(phenylethynyl)benzene
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Bromo-5-chloro-3-fluoro-2-(phenylethynyl)benzene | 309.58 | 1.0 | 1.0 | 310 mg |
| Phenylacetylene | 102.13 | 1.5 | 1.5 | 153 mg (167 µL) |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 | 23 mg |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 0.10 | 0.10 | 20 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - | 5.0 mL |
Procedure:
-
In a glovebox or under a positive flow of nitrogen, add the mono-alkynylated product (310 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), P(t-Bu)₃ (20 mg, 0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a dry Schlenk tube with a stir bar.
-
Add anhydrous 1,4-dioxane (5.0 mL) and phenylacetylene (167 µL, 1.5 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and add water (15 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the di-alkynylated product.
Workflow & Troubleshooting
Common Issues & Solutions:
-
Low Yield / No Reaction :
-
Cause : Inactive catalyst due to oxygen exposure; impure or wet reagents/solvents.
-
Solution : Ensure a strictly inert atmosphere is maintained throughout the setup and reaction. Use freshly distilled/anhydrous solvents and high-purity reagents.
-
-
Glaser Homocoupling (Alkyne Dimerization) :
-
Cause : This is a common side reaction, especially in copper-catalyzed protocols, promoted by the presence of oxygen.[10]
-
Solution : Meticulously deoxygenate all solvents and reagents. For sensitive substrates or high-temperature reactions (like Protocol 2), switching to a copper-free method is highly recommended.[11]
-
-
Incomplete Conversion (Especially for C-Br Coupling) :
Conclusion
The differential reactivity of carbon-halogen bonds in this compound provides a powerful handle for synthetic chemists. By systematically tuning reaction conditions—from catalyst and ligand selection to the choice of base and temperature—one can achieve selective and sequential Sonogashira cross-coupling reactions. The protocols detailed herein offer reliable, field-proven methods for first functionalizing the C-I bond under mild conditions, followed by a more forcing reaction at the C-Br bond. This strategic approach unlocks the potential of polyhalogenated arenes as versatile platforms for constructing complex molecular architectures for drug discovery and materials science.
References
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Wikipedia. Sonogashira coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Online] Available at: [Link]
-
Banu, K., & Al-Zahrani, F. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586-6612. [Online] Available at: [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(14), 2315-2318. [Online] Available at: [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9134-9142. [Online] Available at: [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Pure and Applied Chemistry, 94(8), 937-947. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Online] Available at: [Link]
-
YouTube. (2020). Sonogashira Coupling. [Online] Available at: [Link]
-
PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. [Online] Available at: [Link]
-
MySkinRecipes. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Online] Available at: [Link]
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regioselective cross-coupling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
An Application Guide to the Regioselective Cross-Coupling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of this compound. This polyhalogenated aromatic compound is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] The distinct electronic and steric properties of its four substituents—iodine, bromine, chlorine, and fluorine—allow for a stepwise and site-selective introduction of new functionalities. By carefully controlling reaction conditions and catalyst systems, we can exploit the inherent reactivity hierarchy of the carbon-halogen bonds, enabling precise molecular construction. This document details the underlying principles of selectivity and provides field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, targeting the most labile carbon-iodine bond with exceptional fidelity.
The Principle of Regioselectivity: A Tale of Four Halogens
The successful regioselective functionalization of this compound hinges on the differential reactivity of its three carbon-halogen bonds (C-I, C-Br, C-Cl) in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is:
C–I > C–Br > C–OTf ≈ C–Cl [2][3]
This hierarchy is a direct consequence of descending bond dissociation energies (BDEs) down the halogen group. The C–I bond is the weakest, making it the most susceptible to cleavage and insertion by the palladium catalyst under mild conditions.[4] Quantum chemical studies have shown that in addition to the weaker bond, the increasingly stabilizing electrostatic interaction between the palladium catalyst and the larger, more polarizable halogen atom (from Cl to I) lowers the activation barrier for oxidative addition.[4][5]
By selecting appropriate reaction parameters—namely a suitable palladium catalyst, ligand, base, and a controlled temperature—it is possible to exclusively activate the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This stepwise approach is the cornerstone of synthesizing highly substituted and complex aromatic structures from a single, readily available precursor.
Sources
Application Notes & Protocols: Strategic Synthesis of Substituted Biaryls Using 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Abstract
Substituted biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science. Their synthesis often requires precise control over the regioselectivity of C-C bond formation. This guide details the strategic use of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a polyhalogenated aromatic building block, for the sequential and site-selective synthesis of complex biaryl derivatives. By exploiting the differential reactivity of its four distinct halogen substituents, this reagent offers a powerful platform for constructing multi-substituted aromatic systems through palladium-catalyzed cross-coupling reactions. We provide detailed protocols for selective monofunctionalization via Suzuki-Miyaura coupling at the C-I position and a strategy for subsequent functionalization at the C-Br position, complete with mechanistic insights and troubleshooting.
Introduction: The Principle of Chemoselective Cross-Coupling
Polyhalogenated aromatic compounds are invaluable synthons, provided that their halogen atoms can be addressed in a controlled, sequential manner. The foundation of this selectivity lies in the differing bond dissociation energies and polarizabilities of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] The reactivity for this step follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl > C-F .[2][3] This predictable hierarchy allows for the selective functionalization of an iodo-substituted position in the presence of bromo, chloro, and fluoro groups under mild conditions.
This compound is an exemplary substrate for this strategy. Its unique substitution pattern offers at least two distinct, synthetically accessible handles for sequential cross-coupling, enabling the programmed construction of highly decorated biaryl products.
Reagent Profile
The physical and chemical properties of the starting material are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonym | 2-fluoro-4-chloro-6-bromoiodobenzene | [5] |
| CAS Number | 201849-16-3 | [4][5] |
| Molecular Formula | C₆H₂BrClFI | [4][6] |
| Molecular Weight | 335.34 g/mol | [5] |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | - |
The Hierarchy of Halogen Reactivity
The ability to perform selective couplings on this compound is governed by the kinetics of the oxidative addition step. The weaker C-I bond presents a lower activation energy barrier for the palladium catalyst to insert, making it the primary reaction site.[7][8] Subsequent reaction at the C-Br bond requires more forcing conditions, such as higher temperatures or more active catalyst systems, allowing for a stepwise approach to synthesis. The C-Cl and C-F bonds are significantly less reactive and typically remain intact under conditions used for C-I and C-Br coupling.
Caption: Reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling.
Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the monofunctionalization of this compound with a generic arylboronic acid, selectively targeting the most reactive C-I bond.
A. Principle
The Suzuki-Miyaura coupling is chosen for its operational simplicity, broad functional group tolerance, and the wide commercial availability of boronic acid derivatives. By using mild reaction conditions and a standard palladium catalyst, the reaction proceeds exclusively at the iodinated position, leaving the bromo, chloro, and fluoro substituents untouched for potential downstream modifications.
B. Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
C. Detailed Protocol
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv, e.g., 335 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv, 414 mg, 3.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2.7 mL H₂O).
-
Inerting: Seal the flask with a rubber septum, and sparge the stirred suspension with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv, 24.5 mg, 0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by sampling the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-bromo-1-chloro-3-fluorobenzene product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Strategy 2: Sequential Functionalization at C-I and C-Br
Building upon the initial selective coupling, the resulting 2-aryl-5-bromo-1-chloro-3-fluorobenzene can be subjected to a second cross-coupling reaction at the C-Br position.
A. Principle
After the C-I position is functionalized, the C-Br bond becomes the most reactive site for a subsequent oxidative addition. This second coupling typically requires a more active catalyst system (e.g., one employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and/or higher reaction temperatures to overcome the higher activation energy barrier of the C-Br bond. This stepwise approach allows for the introduction of two different aryl groups onto the benzene core.
B. General Protocol for C-Br Coupling
-
Setup: Use the purified product from Protocol 1 (1.0 equiv) and a second, different arylboronic acid or boronate ester (1.3 equiv).
-
Catalyst System: Employ a more robust catalyst system. For example, pre-generate the active catalyst by combining Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and a ligand such as SPhos (0.10 equiv). Use a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄, 3.0 equiv).
-
Conditions: Use an anhydrous solvent like toluene or CPME and increase the reaction temperature to 100-110 °C.
-
Execution: Follow the general workflow (inerting, reaction, work-up, purification) as described in Protocol 1. The final product will be a 2,5-diaryl-1-chloro-3-fluorobenzene.
C. Illustrative Reaction Scheme
Caption: Sequential Suzuki-Miyaura coupling strategy for diarylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen contamination); Insufficient temperature; Poorly soluble base. | Thoroughly degas the reaction mixture. Increase temperature by 10 °C increments. Use a more soluble base (e.g., Cs₂CO₃) or a different solvent system. |
| Homocoupling of Boronic Acid | Reaction temperature is too high; Presence of oxygen. | Lower the reaction temperature. Ensure the system is rigorously deoxygenated before adding the catalyst. |
| Dehalogenation (Loss of I or Br) | Presence of water/protons and a reducing agent; Side reaction promoted by some phosphine ligands. | Use rigorously dried solvents and reagents. Consider a different ligand or catalyst system. |
| Reaction at C-Br in Protocol 1 | Reaction temperature too high or reaction time too long; Overly active catalyst. | Reduce temperature to 75-80 °C. Monitor the reaction closely and stop it once the starting material is consumed. Use a less active catalyst if needed. |
Safety and Handling
-
Halogenated Aromatics: Handle in a well-ventilated fume hood. These compounds can be irritants. Avoid inhalation and skin contact.
-
Palladium Catalysts: Can be toxic and are potent sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents and Reagents: Handle flammable solvents (Dioxane, Toluene) with care and away from ignition sources. Bases like K₂CO₃ and K₃PO₄ are irritants.
Conclusion
This compound serves as a superb platform for the rational design and synthesis of substituted biaryls. The inherent reactivity difference among its C-X bonds enables a predictable and sequential functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined herein provide a robust starting point for researchers in drug discovery and materials science to access novel and complex molecular architectures with high precision and control.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]
-
Moloto, B. P., Vermeeren, P., Dalla Tiezza, M., & Esterhuysen, C. (2020). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]
-
Moloto, B. P., Vermeeren, P., Dalla Tiezza, M., & Esterhuysen, C. (2020). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]
-
ChemUniverse. (n.d.). This compound [P99847]. ChemUniverse. Available at: [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
preparation of fluorinated pharmaceutical intermediates from 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Abstract
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The strategic construction of these complex molecules relies on the use of versatile, pre-functionalized building blocks. This application note details the preparation of advanced fluorinated pharmaceutical intermediates starting from 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. We demonstrate its utility as a scaffold for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of its carbon-halogen bonds. Detailed protocols for a selective Sonogashira coupling at the C-I bond followed by a Suzuki coupling at the C-Br bond are provided, illustrating a controlled and predictable pathway to highly functionalized, unsymmetrical aromatic intermediates.
Introduction: The Value of Halogenated Scaffolds
Fluorinated aromatic compounds are integral to a wide range of therapeutics, including kinase inhibitors, anti-inflammatory agents, and antipsychotics.[3][4] The synthesis of such molecules often requires building blocks that allow for the precise and sequential introduction of different molecular fragments. Polyhalogenated aromatic compounds, like this compound, are exceptionally valuable in this regard.[5] The presence of multiple, distinct halogen atoms (I, Br, Cl) on a single benzene ring provides a platform for a series of selective chemical transformations.
The key to unlocking the potential of such scaffolds lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the propensity for a C-X bond to undergo oxidative addition to the palladium center follows a well-established hierarchy: C-I > C-Br > C-Cl.[1] This predictable reactivity allows chemists to functionalize the molecule in a stepwise manner, starting with the most reactive site (iodine) under mild conditions, followed by the bromine, and finally the chlorine, which typically requires more forcing conditions. This application note provides a practical guide to exploiting this reactivity hierarchy.
Principle of Site-Selective Cross-Coupling
The selective functionalization of this compound is governed by the bond dissociation energies of the carbon-halogen bonds and their corresponding reactivity in the oxidative addition step of the catalytic cycle.
-
C-I Bond: The weakest and longest of the carbon-halogen bonds, making it the most susceptible to oxidative addition by a Pd(0) catalyst. Reactions at this site can be achieved under very mild conditions.
-
C-Br Bond: Intermediate in strength and reactivity. It can be selectively targeted after the C-I position has reacted, typically by using more active catalysts or slightly elevated temperatures.
-
C-Cl Bond: The strongest and most inert bond. Its activation usually requires specialized, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) and higher reaction temperatures.
This differential reactivity enables a synthetic strategy where the molecule is built out piece by piece, offering precise control over the final structure.[1]
Diagram 2: Workflow for selective Sonogashira coupling.
Materials & Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 201849-16-3 | 335.34 | 1000 | 2.98 | 1.0 |
| (Triisopropylsilyl)acetylene | 89343-06-6 | 182.38 | 600 | 3.29 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 172 | 0.149 | 0.05 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 28 | 0.149 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 603 (0.83mL) | 5.96 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 20 mL | - | - |
Step-by-Step Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 g, 2.98 mmol).
-
Add anhydrous THF (20 mL) and stir until the starting material is fully dissolved.
-
To the solution, add (Triisopropylsilyl)acetylene (0.6 g, 3.29 mmol), triethylamine (0.83 mL, 5.96 mmol), Copper(I) Iodide (28 mg, 0.149 mmol), and finally Tetrakis(triphenylphosphine)palladium(0) (172 mg, 0.149 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 1-((5-Bromo-1-chloro-3-fluorophenyl)ethynyl)triisopropylsilane .
Protocol 2: Site-Selective Suzuki Coupling at the C-Br Position
With the most reactive iodine site functionalized, we now turn to the C-Br bond. A Suzuki-Miyaura coupling is an ideal choice for this next step, creating a C-C bond with an aryl or vinyl boronic acid. [6]This reaction typically requires a more active catalyst system than the Sonogashira coupling at the C-I position.
Rationale for Protocol Design
-
Catalyst System: We will use [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is a robust and highly effective ligand for Suzuki couplings involving aryl bromides. It promotes the necessary oxidative addition at the C-Br bond while having low reactivity towards the C-Cl bond under these conditions.
-
Base and Solvent: An aqueous solution of a carbonate base, such as potassium carbonate (K₂CO₃), is standard for Suzuki couplings. A solvent system of 1,4-dioxane and water is used to facilitate the dissolution of both the organic substrate and the inorganic base.
-
Reaction Conditions: The reaction temperature is elevated to 80-90 °C. This provides sufficient energy to activate the C-Br bond for oxidative addition without promoting significant side reactions at the C-Cl position. [7]
Experimental Protocol
Reaction: Synthesis of a Biaryl-Acetylene Intermediate
Diagram 3: Workflow for selective Suzuki coupling.
Materials & Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 1-((5-Bromo-1-chloro-3-fluorophenyl)ethynyl)triisopropylsilane | - | 390.81 | 1000 | 2.56 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 428 | 2.82 | 1.1 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 104 | 0.128 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 707 | 5.12 | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 15 mL | - | - |
| Water, deionized | 7732-18-5 | 18.02 | 5 mL | - | - |
Step-by-Step Procedure:
-
In a reaction vessel, combine the product from Protocol 1 (1.0 g, 2.56 mmol), 4-methoxyphenylboronic acid (428 mg, 2.82 mmol), and potassium carbonate (707 mg, 5.12 mmol).
-
Add 1,4-dioxane (15 mL) and water (5 mL).
-
Bubble argon or nitrogen gas through the stirred suspension for 15 minutes to degas the mixture.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (104 mg, 0.128 mmol) to the vessel and seal it.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the highly functionalized tri-substituted benzene intermediate.
Concluding Remarks and Future Prospects
This application note demonstrates that this compound is a superior starting material for the modular synthesis of complex fluorinated molecules. By leveraging the intrinsic reactivity hierarchy of its halogen substituents, we have shown a reliable, two-step protocol for selective Sonogashira and Suzuki cross-couplings. The resulting intermediate, a tri-substituted fluorinated benzene derivative, contains multiple handles for further chemical elaboration. The silyl-protected alkyne can be deprotected and used in cycloaddition reactions to form heterocycles like isoxazoles, a core motif in many modern parasiticides such as Afoxolaner. [3][4]The remaining C-Cl bond can be functionalized under more vigorous conditions, such as Buchwald-Hartwig amination, to introduce nitrogen-containing moieties. This strategic, stepwise approach provides medicinal chemists with a powerful tool to rapidly generate molecular diversity and accelerate the drug discovery process.
References
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]
-
Academic Science Journal. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Retrieved from [Link]
-
MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene [myskinrecipes.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: Leveraging 5-Bromo-1-chloro-3-fluoro-2-iodobenzene in the Synthesis of Advanced OLED Materials
Introduction: The Strategic Advantage of Polysubstituted Aromatics in OLED Emitter Design
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design of the emissive and charge-transport materials.[1] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is dictated by the electronic and photophysical properties of the organic molecules at its core. Highly-substituted benzene derivatives are critical building blocks in this field, offering chemists precise control over the steric and electronic characteristics of the final OLED material.
5-Bromo-1-chloro-3-fluoro-2-iodobenzene is a paradigm of such a strategic intermediate. Its unique arrangement of four different halogen atoms on a single benzene ring provides a versatile platform for sequential and site-selective cross-coupling reactions. This allows for the construction of complex, three-dimensional molecular architectures that are essential for developing high-performance blue emitters, host materials, and charge-transport layers. The differential reactivity of the C-I, C-Br, and C-Cl bonds under various palladium-catalyzed conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enables a stepwise and controlled functionalization, which is paramount for tuning the final properties of the OLED material.
This application note provides a detailed guide for researchers and synthetic chemists on the practical use of this compound in the synthesis of a key intermediate for blue fluorescent emitters. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The Synthetic Utility of this compound
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order: C-I > C-Br > C-Cl. This predictable selectivity allows for a modular approach to the synthesis of complex organic molecules.
For instance, the highly reactive C-I bond can be selectively targeted in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group. The resulting product, still containing C-Br and C-Cl bonds, can then undergo a subsequent Buchwald-Hartwig amination at the C-Br position to introduce a hole-transporting moiety, such as a carbazole or a triarylamine. The remaining C-Cl and C-F bonds can serve to fine-tune the electronic properties and morphological stability of the final molecule.
Experimental Protocols: Synthesis of a Key Intermediate for Blue Fluorescent Emitters
The following protocols describe a two-step synthesis of a key intermediate for blue fluorescent emitters, starting from this compound. This intermediate can be further functionalized to create a final OLED material.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol details the selective reaction at the C-I position of this compound with a carbazole-based boronic acid.
Objective: To synthesize 9-(4-(5-bromo-1-chloro-3-fluorophenyl))-9H-carbazole.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 201849-16-3 | 335.34 | 1.0 | 335 mg |
| 9-Phenyl-9H-carbazole-3-boronic acid | 854779-67-0 | 287.12 | 1.2 | 345 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 318 mg |
| Toluene | 108-88-3 | 92.14 | - | 15 mL |
| Water | 7732-18-5 | 18.02 | - | 5 mL |
Procedure:
-
Inert Atmosphere: To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (335 mg, 1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (345 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent and Base Addition: Add toluene (15 mL) and a solution of sodium carbonate (318 mg, 3.0 mmol) in water (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to afford the desired product.
Expected Yield: 75-85%
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the subsequent amination at the C-Br position of the product from Protocol 1 with carbazole.
Objective: To synthesize 9-(4-(5-(9H-carbazol-9-yl)-1-chloro-3-fluorophenyl))-9H-carbazole.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 9-(4-(5-bromo-1-chloro-3-fluorophenyl))-9H-carbazole | - | (Calculated) | 1.0 | (Calculated) |
| Carbazole | 86-74-8 | 167.21 | 1.2 | 201 mg |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 | 18 mg |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 23 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | 20 mL |
Procedure:
-
Inert Atmosphere: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add 9-(4-(5-bromo-1-chloro-3-fluorophenyl))-9H-carbazole (1.0 mmol), carbazole (201 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir under argon for 18 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product.
Expected Yield: 70-80%
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential cross-coupling strategy.
Caption: Sequential Suzuki and Buchwald-Hartwig couplings.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic materials for OLED applications. Its distinct halogen substitution pattern allows for a predictable and sequential functionalization using well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a practical guide for the synthesis of a key intermediate for blue fluorescent emitters, demonstrating the strategic advantage of this unique starting material. By following these detailed procedures, researchers can confidently incorporate this building block into their synthetic strategies for the development of next-generation OLED materials.
References
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic and selective functionalization of aromatic scaffolds is paramount. The polyhalogenated aromatic compound, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, represents a uniquely powerful building block.[1][2][3][4][5] Its utility stems from the differential reactivity of its three distinct halogen substituents (I, Br, Cl) in palladium-catalyzed cross-coupling reactions. This inherent reactivity hierarchy allows for a programmed, stepwise introduction of diverse molecular fragments, enabling the construction of complex, highly substituted aromatic structures from a single, readily available starting material.[1]
This guide provides an in-depth exploration of the principles and practical protocols for the selective functionalization of this compound. We will delve into the mechanistic underpinnings that govern this selectivity and offer detailed, field-proven procedures for key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
The Cornerstone of Selectivity: The Reactivity Hierarchy of Aryl Halides
The remarkable utility of this compound is rooted in the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. This selectivity is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the ease of the initial, often rate-determining, oxidative addition step in the catalytic cycle. The generally accepted order of reactivity is:
C–I > C–Br > C–Cl >> C–F
This differential reactivity allows for the selective activation of the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent, more forcing reaction conditions. The C-F bond is generally considered inert under typical palladium cross-coupling conditions.
Diagram: The Logic of Sequential Cross-Coupling
The following diagram illustrates the strategic pathway for the stepwise functionalization of this compound, leveraging the inherent reactivity differences of the halogen substituents.
Caption: Stepwise functionalization strategy.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. By carefully selecting the reaction conditions, one can achieve highly selective coupling at the C-I position of this compound.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond energy of the C-I bond compared to C-Br and C-Cl, this step occurs preferentially at the iodo-substituted position. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective Mono-Arylation at the C-I Position
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.02 mmol).
-
Add the degassed toluene/H₂O solvent mixture (5 mL).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | >90 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | >90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of aryl alkynes. Similar to the Suzuki coupling, high selectivity for the C-I bond can be achieved.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination furnishes the aryl alkyne product.
Protocol: Selective Mono-Alkynylation
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
THF or DMF
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT-50 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | DIPA | DMF | RT | 85-95 |
III. Heck Reaction: Vinylation of the Aryl Core
The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation can be directed to the most reactive C-I bond of our substrate.
Mechanism and Selectivity
The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the vinylated aromatic product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.
Protocol: Selective Vinylation at the C-I Position
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
P(o-tolyl)₃ (6 mol%)
-
Triethylamine (TEA) or K₂CO₃
-
DMF or Acetonitrile
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tolyl)₃ (0.06 mmol).
-
Add the base (e.g., TEA, 2.0 mmol) and the solvent (e.g., DMF, 4 mL).
-
Add the alkene (1.5 mmol).
-
Seal the tube and heat to 100-120 °C until the reaction is complete.
-
Cool, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the residue by chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | TEA | DMF | 110 | 75-90 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 100 | 70-85 |
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While generally requiring more forcing conditions, selectivity for the C-I bond can still be achieved, especially with modern catalyst systems.
Mechanistic Considerations
The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.
Protocol: Selective C-I Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos or other suitable biarylphosphine ligand (4 mol%)
-
NaOtBu or Cs₂CO₃ (1.4 equiv)
-
Toluene or Dioxane
-
Schlenk tube and glovebox techniques are recommended
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat to 90-110 °C, monitoring the reaction progress.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 |
Conclusion and Future Directions
This compound is a highly valuable and versatile substrate for the synthesis of complex, polysubstituted aromatic compounds. The predictable and reliable chemoselectivity of its halogen atoms under palladium catalysis allows for a modular and stepwise approach to molecular construction. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this building block. Subsequent functionalization at the C-Br and, ultimately, the C-Cl positions can be achieved under progressively more forcing conditions, often requiring the use of specialized, highly active ligand systems. This opens the door to the creation of a vast array of novel structures for applications in drug discovery, agrochemicals, and materials science.
References
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MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
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- van der Boon, J. R., & Bickelhaupt, F. M. (2014). Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Chemistry–A European Journal, 20(28), 8616-8624.
- Yamaguchi, M., & Manabe, K. (2016). Ligand-Controlled Site-Selective Cross-Coupling. Topics in Current Chemistry, 372, 1-25.
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Semantic Scholar. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]
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eScholarship, University of California. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. Retrieved from [Link]
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SciSpace. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
- Daugulis, O. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074-1086.
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Science.gov. (n.d.). Pd-catalyzed efficient one-pot sequential cross-coupling reactions of aryl dihalides. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Ranocchiari, M., et al. (2020). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology, 10(1), 133-141.
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(33), 6649-6653.
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ResearchGate. (n.d.). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Cross Coupling of Polybromoiodobenzenes with Some Terminal Alkynes. Retrieved from [Link]
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Synthonix. (2025). Mastering Cross-Coupling Reactions with 1-Bromo-2-iodobenzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(16), 4346-4351.
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Geoghegan, K. (2014). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In: Selectivity in the Synthesis of Cyclic Sulfonamides. Springer Theses.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). P-C coupling reactions of 1-bromo-2-iodobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]
- Ghorai, M. K., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3043-3057.
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9301-9312.
- Li, J., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(5), 8683-8694.
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
- Kashani, S. K., et al. (2021).
- Fagnou, K., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Yinjun, Z. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU, Nanyang Technological University.
- Trobe, M., & Breinbauer, R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2013-2025.
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ResearchGate. (n.d.). Influence of the 1-bromo-2-iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(47), 8345-8347.
- Lin, Y. A., & Ting, C. P. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(7), 1546-1551.
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ResearchGate. (n.d.). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
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Application Notes and Protocols for the Synthesis of Agrochemical Precursors using 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction: The Strategic Advantage of Polysubstituted Benzene Scaffolds in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of complex molecular architectures. Highly substituted benzene rings are privileged scaffolds in many modern fungicides, herbicides, and insecticides, as the nature and position of substituents critically influence the molecule's mode of action, selectivity, and metabolic stability.[1] 5-Bromo-1-chloro-3-fluoro-2-iodobenzene is a versatile and strategically designed building block for the synthesis of such complex agrochemical precursors.[2][3] Its unique arrangement of four different halogen atoms on the benzene ring allows for a programmed, regioselective introduction of various functionalities through sequential cross-coupling reactions.[3][4]
The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility, generally following the order of C-I > C-Br > C-Cl for oxidative addition in palladium-catalyzed cross-coupling reactions.[5] This predictable reactivity hierarchy enables chemists to perform stepwise functionalization, building molecular complexity in a controlled manner. This application note will provide a comprehensive guide to leveraging the unique reactivity of this compound in the synthesis of advanced agrochemical precursors, focusing on palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. We will delve into the mechanistic rationale behind the selective functionalization and provide detailed, field-proven protocols for the synthesis of a hypothetical, yet representative, agrochemical precursor.
Mechanistic Rationale for Regioselective Cross-Coupling
The success of sequential cross-coupling on polyhalogenated benzenes hinges on the ability to selectively activate one carbon-halogen bond over others. This selectivity is primarily governed by the bond dissociation energies and the kinetics of the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[6] For this compound, the reactivity order is as follows:
-
C-I Bond: The carbon-iodine bond is the weakest and most readily cleaved, making the 2-position the most reactive site for initial cross-coupling.[5]
-
C-Br Bond: The carbon-bromine bond is stronger than C-I but significantly more reactive than C-Cl, allowing for a second selective functionalization at the 5-position.[5]
-
C-Cl Bond: The carbon-chlorine bond is the strongest and least reactive, typically requiring more forcing reaction conditions (e.g., specialized ligands, higher temperatures) for activation.[5]
-
C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive under standard palladium-catalyzed cross-coupling conditions, providing a stable substituent that can impart desirable electronic and metabolic properties to the final agrochemical.
By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, a chemist can orchestrate a sequence of reactions to selectively introduce different substituents at the 2-, 5-, and 1-positions of the benzene ring.
Application Example: Synthesis of a Precursor for a Novel PPO-Inhibitor Herbicide
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of agrochemicals used for broadleaf weed control.[7][8][9] Many PPO inhibitors feature a highly substituted phenyl ring. Here, we outline a synthetic strategy to a hypothetical precursor for a next-generation PPO inhibitor, demonstrating the sequential functionalization of this compound.
The overall synthetic workflow is depicted below:
Figure 1: Proposed workflow for the sequential functionalization of this compound.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol details the first functionalization step, selectively coupling a terminal alkyne at the most reactive C-I bond.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201849-16-3 | 335.35 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (335 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and Copper(I) iodide (11 mg, 0.06 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 5-Bromo-1-chloro-3-fluoro-2-(phenylethynyl)benzene .
Expected Outcome: A pale yellow solid. The expected yield, based on similar transformations, is in the range of 85-95%.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the second functionalization step, introducing an aryl group at the C-Br bond of the previously synthesized intermediate.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-1-chloro-3-fluoro-2-(phenylethynyl)benzene | N/A | 309.59 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 8 mL | - |
| Water, deionized | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
In a Schlenk flask, combine 5-Bromo-1-chloro-3-fluoro-2-(phenylethynyl)benzene (310 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Separate the organic layer, and wash it with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product, 1-Chloro-3-fluoro-5-(4-methoxyphenyl)-2-(phenylethynyl)benzene .
Expected Outcome: An off-white to pale yellow solid. The expected yield for this type of Suzuki coupling is typically in the range of 70-90%.
Data Summary and Comparison
| Step | Reaction Type | Key Reagents | Position Functionalized | Typical Yield Range |
| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI | C-2 (Iodine) | 85-95% |
| 2 | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ | C-5 (Bromine) | 70-90% |
| 3 | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | C-1 (Chlorine) | 60-85% (Predicted) |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process monitoring. The progress of each reaction should be carefully tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak provide clear indicators of reaction completion. Furthermore, the purification of each intermediate by column chromatography and subsequent characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the regioselectivity of each coupling step and the purity of the material before proceeding to the next stage. This stepwise validation ensures the integrity of the synthetic route and the final precursor.
Conclusion and Future Perspectives
This compound is a powerful synthetic intermediate that enables the efficient and controlled synthesis of complex, trisubstituted agrochemical precursors. The predictable, stepwise functionalization of the C-I, C-Br, and C-Cl bonds through palladium-catalyzed cross-coupling reactions provides a robust platform for generating diverse molecular scaffolds. The protocols detailed in this application note offer a reliable starting point for researchers in the agrochemical industry to explore novel chemical space in the quest for next-generation crop protection agents. Further functionalization of the remaining C-Cl bond, for instance, through Buchwald-Hartwig amination or other cross-coupling reactions, can be explored to complete the synthesis of the final agrochemical active ingredient. The strategic use of such polyhalogenated building blocks will undoubtedly continue to be a cornerstone of innovation in agrochemical research and development.
References
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- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health. [URL not available]
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- One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. PubMed Central. [URL not available]
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- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. [URL not available]
- Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif.
- Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. PubMed. [URL not available]
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
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- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
- Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. FAO AGRIS. [URL not available]
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- Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery.
- Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. RSC Publishing. [URL not available]
- Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. [URL not available]
- Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. Semantic Scholar. [URL not available]
- Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif.
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- Retrosynthesis to 3-phenyl-macrosphelides 3.
- Safener for 6-(trisubstituted phenyl)-4-amino-pyridine-2-carboxylic acid herbicide damage in cereal crops.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PubMed Central. [URL not available]
- Latest generation of halogen-containing pesticides. PubMed. [URL not available]
- Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. [URL not available]
- Polyhalogen Compounds.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. [URL not available]
- The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds.
- Mitigation of 6- (trisubstituted phenyl) -4-amino-2-pyridinecarboxylate herbicide damage to cereals.
- Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. PubMed. [URL not available]
- Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbon
- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance.
- 2,4,6-Triphenylpyrylium perchlor
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- pesticides, polymers, and pollution: use of organic chemistry to combat threats to pollinator health. DigitalCommons@URI. [URL not available]
- Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? PubMed Central. [URL not available]
- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [URL not available]
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The Synthetic Versatility of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Guide to Multi-Step Synthesis
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic construction of highly substituted aromatic scaffolds is of paramount importance. Polysubstituted benzenes are core components of numerous bioactive molecules and functional materials. The ability to selectively introduce various substituents in a controlled manner is a key challenge and a testament to the sophistication of synthetic methodologies. 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a unique tetra-halogenated aromatic compound, stands out as a versatile building block, offering a platform for sequential and site-selective functionalization.[1] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols for multi-step transformations, elucidating the principles that govern its reactivity.
The strategic value of this compound lies in the differential reactivity of its four halogen substituents. In palladium-catalyzed cross-coupling reactions, the propensity for oxidative addition to a low-valent palladium center follows the general trend of C–I > C–Br > C–Cl > C–F. This predictable hierarchy allows for the selective functionalization of the carbon-iodine bond, followed by the carbon-bromine bond, and subsequently the carbon-chlorine bond, while the carbon-fluorine bond typically remains inert under these conditions. This "orthogonal" reactivity is the cornerstone of the multi-step synthetic strategies detailed herein.
This application note will present two distinct, multi-step synthetic pathways starting from this compound, showcasing its potential in generating complex, highly substituted aromatic molecules. The protocols provided are designed to be self-validating, with clear causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development and materials science.
Synthetic Pathway 1: Sequential Sonogashira and Suzuki-Miyaura Couplings
This pathway demonstrates the selective functionalization of the C-I and C-Br bonds in a stepwise manner, first through a Sonogashira coupling at the most reactive C-I position, followed by a Suzuki-Miyaura coupling at the C-Br position. This sequence is a powerful method for introducing both sp- and sp²-hybridized carbon substituents onto the benzene ring.
Experimental Workflow for Pathway 1
Caption: Sequential Sonogashira and Suzuki-Miyaura coupling reactions.
Protocol 1.1: Selective Sonogashira Coupling at the C-I Bond
This protocol details the selective reaction of a terminal alkyne at the most labile carbon-iodine bond of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous toluene (5 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-alkynylated product.
Protocol 1.2: Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes the subsequent functionalization of the carbon-bromine bond of the product from Protocol 1.1.
Materials:
-
5-Bromo-1-chloro-3-fluoro-2-(alkynyl)benzene (from Protocol 1.1)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the 5-Bromo-1-chloro-3-fluoro-2-(alkynyl)benzene (1.0 mmol) in toluene (10 mL).
-
Add the arylboronic acid (1.2 mmol) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired di-substituted product.
| Reaction Step | Key Reagents | Catalyst | Base | Solvent | Temperature |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Toluene | Room Temp. |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C |
Synthetic Pathway 2: Sequential Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling
This pathway illustrates the introduction of a nitrogen-based functional group at the C-Br position, followed by a C-C bond formation at the C-Cl position, showcasing a different selectivity pattern and functional group introduction. While the C-I bond is the most reactive, for the purpose of demonstrating broader utility, this hypothetical but mechanistically sound pathway will target the C-Br and C-Cl bonds sequentially, assuming the C-I position has been previously functionalized or is not the target for this particular synthesis. For this pathway, we will start with a hypothetical, related substrate, 5-Bromo-1-chloro-3-fluoro-2-substituted-benzene, to focus on the C-Br and C-Cl reactivity.
Experimental Workflow for Pathway 2
Caption: Sequential Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Protocol 2.1: Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol outlines the palladium-catalyzed amination at the carbon-bromine bond.
Materials:
-
5-Bromo-1-chloro-3-fluoro-2-substituted-benzene
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine 5-Bromo-1-chloro-3-fluoro-2-substituted-benzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2.2: Suzuki-Miyaura Coupling at the C-Cl Bond
This protocol details the coupling of an arylboronic acid at the less reactive carbon-chlorine bond of the aminated intermediate.
Materials:
-
5-(Amino)-1-chloro-3-fluoro-2-substituted-benzene (from Protocol 2.1)
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the aminated intermediate (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Heat the mixture at 110 °C for 18-24 hours.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
| Reaction Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 °C |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 °C |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The distinct reactivity of its four halogen substituents allows for a programmed, sequential introduction of various functional groups through well-established cross-coupling methodologies. The detailed protocols provided herein for sequential Sonogashira/Suzuki-Miyaura and Buchwald-Hartwig/Suzuki-Miyaura couplings serve as a practical guide for researchers and scientists. By understanding and applying these principles, the synthesis of novel molecular architectures for drug discovery and materials science can be significantly advanced.
References
-
MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Retrieved from [Link]
Sources
Unlocking Molecular Complexity: A Guide to the Selective Functionalization of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction: The Strategic Value of a Polysubstituted Scaffold
In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Polysubstituted aromatic rings serve as foundational scaffolds for a vast array of functional molecules. Among these, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene stands out as a uniquely versatile building block.[1][2][3] Its distinct arrangement of four different halogens on a benzene ring presents a rich platform for sequential and site-selective chemical modifications, enabling the generation of diverse compound libraries from a single starting material.
This technical guide provides an in-depth exploration of the functionalization of this compound, with a specific focus on reactions at the most reactive site: the carbon-iodine (C-I) bond. We will delve into the chemical principles governing this selectivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.
The Principle of Chemoselectivity: A Tale of Four Halogens
The utility of this compound as a synthetic intermediate is rooted in the differential reactivity of its four carbon-halogen bonds. In the context of the most common and synthetically valuable transformations, particularly palladium-catalyzed cross-coupling reactions, the reactivity follows a well-established trend:
I > Br > OTf > Cl > F
This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is the weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This crucial first step of the catalytic cycle proceeds preferentially at the iodine-bearing carbon, leaving the C-Br, C-Cl, and C-F bonds intact for potential subsequent functionalization. This inherent chemoselectivity is the cornerstone of the synthetic strategies outlined in this guide.[4]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and modular approach to introduce a wide range of substituents at the 2-position.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions. Its tolerance of a broad range of functional groups and generally mild reaction conditions make it a first choice for many synthetic campaigns.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand, are standard. The choice of ligand can be critical for optimizing reaction efficiency.
-
Base: A base, typically an aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.[5]
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | 2 M aqueous K₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene or Dioxane (sufficient to dissolve the aryl halide) |
| Temperature | 80-100 °C |
| Reaction Time | 4-24 hours (monitor by TLC or GC-MS) |
| Work-up | Cool to room temperature, dilute with ethyl acetate, separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable precursors in organic synthesis and materials science.[6]
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which accelerates the transmetalation step.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[8]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Experimental Protocol: Sonogashira Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Terminal alkyne (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%) |
| Base | Triethylamine (Et₃N) (2.0-3.0 equiv) |
| Solvent | THF or DMF (anhydrous and degassed) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-16 hours (monitor by TLC or GC-MS) |
| Work-up | Quench with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10] This reaction has largely replaced harsher, classical methods for the synthesis of arylamines.
Causality of Experimental Choices:
-
Ligand System: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Amine (1.1-1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) with a suitable phosphine ligand (e.g., XPhos, 2-6 mol%) |
| Base | Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane (anhydrous and degassed) |
| Temperature | 80-110 °C |
| Reaction Time | 6-24 hours (monitor by TLC or LC-MS) |
| Work-up | Cool to room temperature, filter through a pad of Celite, concentrate the filtrate in vacuo, and purify the residue by column chromatography. |
Alternative Pathway: Metal-Halogen Exchange
Beyond palladium catalysis, metal-halogen exchange offers a distinct and powerful strategy for the functionalization of this compound at the iodine position. This reaction involves the treatment of the aryl iodide with a strong organometallic base, typically an organolithium reagent, to generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles.
Causality of Experimental Choices:
-
Reagent: Organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. The exchange is typically very fast, even at low temperatures.[12]
-
Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.
-
Electrophile: A diverse range of electrophiles can be used to trap the aryllithium species, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and various sources of other functional groups.
Diagram: Metal-Halogen Exchange Workflow
Caption: Workflow for functionalization via metal-halogen exchange.
Experimental Protocol: Lithium-Iodine Exchange and Electrophilic Quench
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Organolithium reagent (e.g., n-BuLi, 1.1 equiv), Electrophile (1.2-1.5 equiv) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C (for exchange and quench) |
| Procedure | 1. Dissolve the aryl iodide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. 2. Add the organolithium reagent dropwise and stir for 15-60 minutes. 3. Add the electrophile and continue stirring at -78 °C for 1-3 hours. 4. Allow the reaction to warm to room temperature. |
| Work-up | Quench with a saturated aqueous solution of NH₄Cl, extract with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized aromatic compounds. The pronounced reactivity difference between the carbon-iodine bond and the other carbon-halogen bonds allows for a high degree of chemoselectivity in a variety of important synthetic transformations. The protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange provide a robust starting point for researchers to explore the rich chemistry of this scaffold.
Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, enabling the sequential functionalization of the remaining halogen positions with high precision. Such advancements will further solidify the role of polyhalogenated aromatics as key intermediates in the quest for novel therapeutics and advanced materials.
References
-
MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ghorai, M. K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]
-
MDPI. (2019). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Retrieved from [Link]
-
ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
-
ResearchGate. (2015). How do I selectively exchange iodine with lithiate? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
-
PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
-
National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. Retrieved from [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
ACS Publications. (2023). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Boroncore. (n.d.). 201849-16-3 | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. Retrieved from [Link]
-
National Institutes of Health. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications. Retrieved from [Link]
-
Soft Matter (RSC Publishing). (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Selective Functionalization of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support guide for navigating the complexities of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This versatile tetra-halogenated aromatic compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, its utility is intrinsically linked to the challenge of achieving site-selective functionalization. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments and rationalize your synthetic strategies.
Part 1: Fundamental Reactivity & Selectivity FAQs
This section addresses the core principles governing the reactivity of the four distinct halogen atoms on the benzene ring. Understanding these fundamentals is the first step toward successful selective functionalization.
Q1: What is the expected order of reactivity for the halogens on this molecule in typical palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) complex, a step that is easier for weaker C-X bonds.[4] For this compound, the general order of reactivity is:
Iodine > Bromine > Chlorine > Fluorine
The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition. Conversely, the C-F bond is the shortest and strongest, rendering it largely unreactive under standard cross-coupling conditions.
Caption: General reactivity hierarchy of C-X bonds.
Q2: Beyond bond strength, what other factors influence selectivity?
While C-X bond strength provides the primary reactivity trend, both steric and electronic factors introduce nuances that can be exploited:
-
Steric Hindrance: The iodine atom at the C2 position is flanked by the bromine at C1 and the fluorine at C3. This steric congestion can influence the approach of the bulky palladium catalyst, potentially slowing its reaction rate compared to a less hindered position.
-
Electronic Effects: The fluorine atom at C3 is strongly electron-withdrawing, which can influence the electron density at adjacent carbons. This can affect the rate of oxidative addition and subsequent steps in the catalytic cycle.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can dramatically alter the reactivity and selectivity of the catalyst, sometimes even inverting expected reactivity patterns.[5][6][7]
Q3: I'm seeing a mixture of products from reaction at both the iodo and bromo positions. How can I improve selectivity for the C-I bond?
This is a common challenge resulting from the relatively small difference in reactivity between C-I and C-Br bonds compared to C-Cl or C-F. To enhance selectivity for the more reactive C-I bond:
-
Lower the Reaction Temperature: Kinetically, the reaction at the C-I bond has a lower activation energy. Running the reaction at a lower temperature (e.g., room temperature to 50 °C) will favor the C-I pathway while disfavoring the more energy-intensive C-Br activation.
-
Use a Less Reactive Catalyst System: Highly active catalysts might be potent enough to activate both bonds. Consider using a catalyst with less bulky or less electron-donating ligands, such as Pd(PPh₃)₄, which often provides good selectivity under milder conditions.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS). Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent reaction at the C-Br bond from occurring.
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific advice for common cross-coupling reactions and metal-halogen exchange protocols.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Selectivity is key to building complex molecules from this starting material.[8]
Q: I want to perform a Suzuki coupling exclusively at the C-I position. What is a reliable starting protocol?
For selective mono-coupling at the C-I position, mild conditions are paramount. A typical protocol would involve a less reactive palladium source and a weaker base.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Less active than systems with bulky, electron-rich ligands; promotes C-I selectivity. |
| Base | Na₂CO₃ or K₃PO₄ (2-3 equiv.) | Sufficiently basic for transmetalation without promoting C-Br activation. |
| Solvent | Toluene/EtOH/H₂O or Dioxane/H₂O | Aqueous mixtures facilitate boronic acid solubility and transmetalation. |
| Temperature | 50-80 °C | High enough for C-I coupling but generally too low for significant C-Br reaction. |
Experimental Protocol: Selective C-I Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[9]
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).
-
Add the catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS.
-
Upon consumption of the starting material (typically 2-12 hours), cool the reaction to room temperature and proceed with aqueous workup.[10]
B. Sonogashira Coupling
The Sonogashira coupling is highly efficient for forming C(sp²)-C(sp) bonds. The high reactivity of the C-I bond makes it the preferred site for this transformation.[11][12]
Q: I am attempting a C-I selective Sonogashira coupling but observe significant dehalogenation side products. What is the cause?
Dehalogenation, particularly the reduction of the C-X bond to a C-H bond, can occur under Sonogashira conditions.[13] This is often promoted by:
-
Excess Base/High Temperature: Can lead to catalyst decomposition or side reactions.
-
Steric Hindrance: The bulky environment around the C-I bond can sometimes favor reductive pathways.
-
Impure Alkyne: Acetylenic protons can be involved in complex side reactions if not handled under strictly anhydrous and inert conditions.
Solutions:
-
Use a Copper-Free System: While traditional Sonogashira reactions use a Cu(I) co-catalyst, copper-free conditions can sometimes minimize side reactions. This often requires a more active palladium catalyst/ligand system.
-
Screen the Base: Switch from an amine base like Et₃N or DIPEA to an inorganic base like Cs₂CO₃ or K₂CO₃, which can suppress some reductive pathways.
-
Ensure High-Purity Reagents: Use freshly distilled solvents and high-purity terminal alkyne to avoid impurities that may interfere with the catalytic cycle.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[14][15] Ligand selection is crucial for controlling selectivity between the C-I and C-Br bonds.[16]
Q: How can I selectively aminate the C-Br bond while leaving the C-I and C-Cl bonds intact? This seems to contradict the usual reactivity trend.
While challenging, inverting the "normal" selectivity is possible by tuning the catalyst system. The oxidative addition step is reversible, and the subsequent steps can dictate the overall outcome. To favor C-Br amination over C-I:
-
Ligand Choice: Employ specialized, bulky phosphine ligands (e.g., Josiphos or Buchwald-type ligands) that may form a more stable intermediate after oxidative addition to the C-Br bond.[17]
-
Additive Effects: Certain additives can selectively coordinate to one halogen site, effectively "poisoning" it towards the catalyst. While less common, this is an advanced strategy.
-
Sequential Functionalization: The most reliable method is to first functionalize the C-I position under mild conditions, then subject the resulting product to more forcing conditions (higher temperature, more active catalyst) to react the C-Br bond.
D. Metal-Halogen Exchange
Metal-halogen exchange, typically using an organolithium reagent like n-BuLi or t-BuLi, is a kinetically controlled process that offers an alternative route to functionalization.[18]
Q: Which halogen will react first with n-butyllithium at -78 °C?
The rate of metal-halogen exchange follows the same general trend as oxidative addition: I > Br > Cl .[18] Therefore, at low temperatures, n-BuLi will selectively exchange with the iodine atom. This generates an aryllithium species that can be trapped with various electrophiles (e.g., CO₂, aldehydes, TMSCl).
Caption: Troubleshooting workflow for Metal-Halogen Exchange.
Part 3: Analytical & Characterization FAQs
Confirming the regiochemistry of your product is a critical final step.
Q: I've performed a reaction and isolated a product. How can I definitively confirm which halogen was substituted?
A combination of spectroscopic techniques is essential:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The substitution will change the pattern of the two remaining aromatic protons. The chemical shifts and, more importantly, the coupling constants (J-coupling) to the remaining halogens (especially ¹⁹F) will be diagnostic.
-
¹³C NMR: The carbon atom where substitution occurred will show a dramatic upfield or downfield shift depending on the new substituent.
-
¹⁹F NMR: This is a powerful tool. The chemical shift of the single fluorine atom is highly sensitive to the substituent at the adjacent C2 (iodo) position. A change in this environment will result in a predictable shift in the ¹⁹F spectrum.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product, verifying that one halogen has been swapped for your desired functional group. The isotopic pattern will also change; for example, replacing bromine (characteristic ~1:1 M, M+2 pattern) will result in a new, distinct pattern.[19][20]
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Bello, A. K., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
-
Langer, P. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Powers, D. C. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Nkang, E. A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
-
Wang, K., et al. (2015). Ortho‐ and halogen‐lithiation reactions for the synthesis of... ResearchGate. [Link]
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. University of Liverpool. [Link]
-
Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry - ACS Publications. [Link]
-
Narasimhan, N. S. (1986). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. [Link]
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LookChem. (n.d.). Cas 201849-16-3, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. LookChem. [Link]
-
Legault, C. Y., et al. (2008). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
-
Oldenhuis, N. J., et al. (2011). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Chemazon. (2023). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. YouTube. [Link]
-
Reddy, B. C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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Snieckus, V. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. SlidePlayer. [Link]
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PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem. [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]
-
Vanhulle, S., et al. (2008). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Merchant, K. J., et al. (2021). A general approach to aryl halide isomerization and its application to a new selective substitution reaction. ResearchGate. [Link]
-
Professor Dave Explains. (2021). 38a: Spectroscopy of benzene derivatives. YouTube. [Link]
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Bishop, C. B., et al. (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]
-
PW. (n.d.). NEET Chemistry Syllabus 2026 PDF: Official NCERT-Based Syllabus Released by NTA. PW. [Link]
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Wang, P., et al. (2019). Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Alcázar, J., et al. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Functionalization of White Phosphorus with Alkyl Bromides under Photocatalytic Conditions. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene. Chemistry Stack Exchange. [Link]
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Technical Support Center: Sonogashira Reactions of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support guide for navigating the complexities of Sonogashira cross-coupling reactions, with a specific focus on the challenging substrate, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene[1][2]. This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, but its multiple potential reaction sites demand a carefully optimized approach to achieve selective and high-yielding C-C bond formation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic reasons behind common side reactions and provide validated, actionable protocols to overcome them.
FAQ 1: Why am I observing significant amounts of a homocoupled alkyne byproduct (Glaser coupling)?
This is the most common issue in Sonogashira reactions. The formation of a symmetrical butadiyne, derived from the coupling of two alkyne molecules, is known as Glaser or Hay homocoupling[3][4].
Answer: Glaser homocoupling is an oxidative process traditionally promoted by the copper(I) co-catalyst in the presence of oxygen[3][5]. While the copper(I) species is intended to form a copper acetylide for transmetalation to the palladium center, it can be oxidized to copper(II), which then facilitates the undesired alkyne dimerization[3].
Troubleshooting & Solutions:
-
Strictly Anaerobic Conditions: The most immediate step is to ensure your reaction is free of oxygen. This involves:
-
Thoroughly degassing all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).
-
Using Schlenk line techniques or a glovebox to assemble the reaction.
-
Some protocols have even used a dilute hydrogen atmosphere to suppress homocoupling by keeping the catalyst in its active, reduced state[4].
-
-
Adopt a Copper-Free Protocol: The most robust solution is to eliminate the copper co-catalyst entirely[5][6][7]. Modern ligand systems can facilitate the Sonogashira coupling without copper, thereby preventing the primary pathway for Glaser coupling[8][9].
Featured Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from methodologies developed for aryl bromides and is highly effective for the more reactive aryl iodide.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%) | These Pd(0) or Pd(II) precursors are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | P(t-Bu)₃, XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote the oxidative addition and reductive elimination steps[9]. |
| Base | Cs₂CO₃, K₂CO₃, or an amine base like DIPA or TEA (2-3 equiv.) | A strong, non-nucleophilic base is required to deprotonate the terminal alkyne[10]. |
| Solvent | DMF, Dioxane, Toluene, or THF (degassed) | The choice of solvent can influence reaction rates and solubility of reagents[11][12]. |
| Temperature | Room Temperature to 80 °C | The high reactivity of the C-I bond allows for milder conditions, enhancing selectivity[13]. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., Dioxane) via syringe.
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction at the desired temperature (start with 50 °C) and monitor by TLC or LC-MS until the aryl iodide is consumed.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Proceed with a standard aqueous workup and chromatographic purification.
FAQ 2: How can I improve selectivity and avoid coupling at the C-Br bond?
Answer: The selectivity of the Sonogashira reaction on polyhalogenated substrates is dictated by the relative reactivity of the carbon-halogen bonds. The established order for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl[9][13][14][15]. The C-I bond is longer and weaker, making it significantly more susceptible to the rate-determining oxidative addition step with the Pd(0) catalyst[13].
Troubleshooting & Solutions:
-
Control the Temperature: Running the reaction at the lowest possible temperature that still allows for efficient C-I coupling is the most critical factor. Start at room temperature or slightly above (e.g., 40-50 °C). Higher temperatures (e.g., >100 °C) provide enough energy to activate the stronger C-Br bond, leading to di-substituted byproducts[16].
-
Use Stoichiometry to Your Advantage: Use only a slight excess of the alkyne (1.05-1.1 equiv.). A large excess can drive the reaction towards di-substitution once the more reactive C-I position is consumed.
-
Catalyst and Ligand Choice: While most standard palladium catalysts inherently favor the C-I bond, highly active catalyst systems designed for activating aryl chlorides might show reduced selectivity. Stick with conventional catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with standard phosphine ligands.
Caption: Temperature control is key for selectivity.
FAQ 3: My reaction is sluggish or stalls completely. What's wrong?
Answer: A stalled reaction is typically due to catalyst deactivation or suboptimal reaction conditions that fail to promote the catalytic cycle efficiently.
Troubleshooting & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Oxygen: As mentioned, oxygen can lead to the formation of palladium oxides or phosphine oxides, deactivating the catalyst. Ensure conditions are strictly anaerobic.
-
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst. Use high-purity, dry solvents and reagents.
-
-
Suboptimal Base or Solvent:
-
Base Strength: The chosen base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. For many copper-free systems, an inorganic base like Cs₂CO₃ is effective[10]. If using an amine base, ensure it is dry and sufficiently basic (e.g., TEA, DIPA)[17].
-
Solvent Choice: The solvent must fully dissolve the reactants. If your substrate is poorly soluble, you may see a stalled reaction. DMF and Dioxane are often good choices for their solvating power[12][17].
-
-
Ligand Issues:
-
For aryl bromides and chlorides, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary. While the C-I bond is highly reactive, if your reaction is still sluggish, switching from a standard ligand like PPh₃ to a more activating one like P(t-Bu)₃ could help[8].
-
Caption: The Sonogashira catalytic cycle and the competing Glaser pathway.
References
-
Soheili, A., et al. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
-
Molla, M. R., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Available at: [Link]
-
Nikoshvili, L. Z., et al. (2020). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Catalysis Letters. Available at: [Link]
-
Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Douglass, M. R., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Bhattacharya, S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
-
Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems. Available at: [Link]
-
Reddit. (2024). Sonogashira Coupling Tips. r/Chempros. Available at: [Link]
-
YouTube. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available at: [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Available at: [Link]
-
Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available at: [Link]
Sources
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Technical Support Center: Purification Strategies for Products Derived from 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for the purification of complex molecules derived from 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered after palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots after my cross-coupling reaction. What are the likely culprits?
A1: Multiple spots on a TLC plate are a common observation and can stem from several sources. Beyond your desired product and unreacted starting materials, you are likely observing byproducts specific to the reaction you've performed. For instance, in a Suzuki-Miyaura coupling, you might see homocoupling of your boronic acid or dehalogenation of your starting material.[1] In Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) is a frequent side product, especially if oxygen is not rigorously excluded.[2] Buchwald-Hartwig aminations can sometimes lead to hydrodehalogenation, where the bromine is replaced by a hydrogen atom, or even double amination at other halogen sites if the reaction conditions are too harsh.[3] Additionally, residual palladium catalyst and ligands (or their oxides) can also appear as spots on the TLC plate.
Q2: I am struggling to choose an appropriate solvent system for column chromatography of my polyhalogenated product. Where do I start?
A2: A good starting point is to use a non-polar solvent system and gradually increase the polarity. For polyhalogenated aromatic compounds, which are often non-polar to moderately polar, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard choice.[4] You can start with a low percentage of ethyl acetate (e.g., 2-5%) and incrementally increase it. Thin-layer chromatography (TLC) is your most valuable tool for optimizing the solvent system. Aim for an Rf value of 0.25-0.35 for your desired product to ensure good separation on the column.[5] For particularly stubborn separations, you might consider solvent systems containing dichloromethane or ether.[4]
Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?
A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the boiling point of the solvent is higher than the melting point of your compound. To address this, you can try a lower-boiling point solvent. Alternatively, you might be using too much of a good solvent. In such cases, a two-solvent recrystallization system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should promote crystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Q4: How can I effectively remove the residual palladium catalyst from my reaction mixture?
A4: Residual palladium can be challenging to remove, especially when your product contains ligating functional groups like amines or pyridines.[1] A common first step is to filter the reaction mixture through a pad of Celite®, which can remove insoluble palladium species.[6] For soluble palladium complexes, several methods can be employed. Treatment with activated carbon can be effective, but be mindful of potential product loss due to non-specific adsorption.[1] More targeted approaches include using scavenger resins functionalized with thiols or amines that have a high affinity for palladium.[1][7] These resins can be stirred with the reaction mixture and then simply filtered off.
Q5: The phosphine ligands (e.g., triphenylphosphine) from my reaction are co-eluting with my product. How can I get rid of them?
A5: Phosphine ligands and their corresponding oxides are common impurities that can complicate purification. One effective strategy is to oxidize the phosphine to its oxide using an oxidant like hydrogen peroxide. The resulting phosphine oxide is generally more polar and can often be separated by column chromatography.[8] Another approach is precipitation. For example, triphenylphosphine oxide can be precipitated from polar solvents by the addition of zinc chloride.[9]
Troubleshooting Guides for Specific Reactions
Purification of Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the purification of its products, especially with a polyhalogenated substrate like this compound, requires careful consideration of potential byproducts.
Common Impurities and Byproducts:
-
Homocoupling Product: Ar-Ar, from the coupling of two boronic acid molecules.
-
Dehalogenated Starting Material: The starting aryl halide with the bromine replaced by a hydrogen.[1]
-
Protodeborylation Product: The boronic acid is replaced by a hydrogen atom.
-
Residual Palladium Catalyst: Often complexed with ligands or the product.
-
Unreacted Starting Materials: this compound and the boronic acid.
Troubleshooting Purification Challenges:
| Problem | Potential Cause | Suggested Solution |
| Product co-elutes with homocoupling byproduct | Similar polarity of the desired product and the homocoupling byproduct. | Optimize the solvent system for column chromatography. A less polar system might provide better separation. Consider using a different stationary phase, such as alumina. Recrystallization can also be effective if there is a sufficient difference in solubility. |
| Presence of a significant amount of dehalogenated starting material | Inefficient oxidative addition or premature reductive elimination. | While this is primarily a reaction optimization issue, purification can be achieved by careful column chromatography. The dehalogenated product is typically less polar than the starting material and the desired product. |
| Persistent palladium contamination (yellow/black color in the product) | Strong coordination of palladium to the product. | After initial filtration through Celite®, treat the organic solution with a palladium scavenger resin.[1] Alternatively, washing the organic layer with an aqueous solution of thiourea can help remove palladium. |
| Difficulty removing boronic acid and its byproducts | Boronic acids and their anhydrides (boroxines) can be polar and streak on silica gel. | Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic boronic acid species. |
Experimental Workflow for Suzuki-Miyaura Product Purification:
Sources
Technical Support Center: Improving Yields in Cross-Coupling Reactions with 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome, researchers and innovators. This guide is your dedicated resource for navigating the complexities of cross-coupling reactions using the highly functionalized building block, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene[1][2]. This versatile substrate offers a scaffold ripe for sequential, site-selective modifications, but its successful application hinges on a nuanced understanding of its reactivity and the precise control of reaction conditions.
This support center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize for maximal yield and selectivity.
Section 1: The Fundamental Principle: Chemoselective Reactivity
The key to successfully employing this compound lies in exploiting the inherent differences in reactivity among its four halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is typically the oxidative addition of the catalyst into the carbon-halogen (C-X) bond. The energy of this bond dictates the ease of this step.
Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity for the halogens on this substrate?
A1: The reactivity order is governed by the C-X bond dissociation energy and follows a well-established trend: Iodine > Bromine > Chlorine > Fluorine .[3][4][5][6]
-
C-I Bond (Position 2): This is the weakest bond and therefore the most reactive site. Reactions can often be carried out under mild conditions to achieve selective functionalization at this position.[4][5]
-
C-Br Bond (Position 5): This is the second most reactive site. After the C-I position has been functionalized, more forcing conditions (e.g., higher temperature, more active catalyst system) are typically required to react at the C-Br bond.
-
C-Cl and C-F Bonds (Positions 1 and 3): These bonds are significantly stronger and are generally unreactive under the conditions used for Suzuki, Sonogashira, or Buchwald-Hartwig couplings targeting the C-I or C-Br bonds. They serve as stable substituents unless highly specialized and aggressive catalytic systems are employed.
Q2: How can I ensure I only get mono-functionalization at the iodine position?
A2: Chemoselectivity is achieved by carefully controlling the reaction's energy input. Use the mildest conditions possible that still afford a reasonable reaction rate. This includes lower temperatures, shorter reaction times, and potentially less active catalyst systems. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed, preventing over-reaction at the bromine site.
Section 2: Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, low yields with this substrate often trace back to a few common issues.[7]
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Inactive Catalyst: The active Pd(0) species is air-sensitive. Pd(II) precatalysts may not have been fully reduced.[8] 2. Inert Atmosphere Failure: Oxygen has poisoned the catalyst and/or phosphine ligands.[3] 3. Poor Base Quality/Solubility: The base is crucial for the transmetalation step. Anhydrous bases are critical if water-sensitive substrates are used.[9] | 1. Use a fresh bottle of catalyst or test it on a reliable reaction (e.g., iodobenzene + phenylboronic acid). 2. Crucial Step: Thoroughly degas your solvent (e.g., by sparging with argon for 15-30 mins) and maintain a positive inert gas pressure throughout the experiment.[3] 3. Use a fresh, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.[9] |
| Protodeboronation (Boronic acid replaced by -H) | Excess water, overly harsh base, or high temperatures are degrading the boronic acid coupling partner.[3][8][9] | 1. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[3] 2. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄) if compatible with the reaction. 3. Screen lower reaction temperatures (e.g., start at 60-80 °C). |
| Homocoupling of Boronic Acid | The presence of oxygen can facilitate the Pd(II)-mediated coupling of two boronic acid molecules.[7] | This is a clear indicator of inadequate degassing. Rigorously exclude oxygen from your reaction setup.[8] |
| Loss of Selectivity (Reaction at both C-I and C-Br) | Reaction conditions are too harsh (high temperature, overly active catalyst), surmounting the activation barrier for C-Br oxidative addition. | 1. Reduce the reaction temperature. 2. Decrease catalyst loading. 3. Choose a less active ligand. For instance, if using a highly active biarylphosphine ligand, consider switching to PPh₃ as a first screen. |
Workflow Diagram: Troubleshooting Low Suzuki-Miyaura Yields
Caption: A systematic workflow for diagnosing low-yield Suzuki reactions.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Preparation: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water (e.g., 10:1 v/v, to achieve ~0.1 M concentration). Bubble argon through the mixture for 10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos).
-
Reaction: Heat the mixture to 80 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Section 3: Troubleshooting Sonogashira Couplings
The Sonogashira coupling is a powerful tool for installing alkyne functionalities.[10][11] Its primary vulnerabilities are the sensitivity of the catalysts to oxygen and the potential for alkyne homocoupling.[4][12]
Troubleshooting Guide: Sonogashira Reactions
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Black Precipitate (Palladium Black) | Catalyst Decomposition: The Pd(0) catalyst has crashed out of solution. This is almost always caused by oxygen in the system, but can also be due to impurities or excessive heat.[4][12] | 1. Improve Inert Technique: This is non-negotiable. Use Schlenk techniques or a glovebox. Ensure all reagents and solvents are rigorously deoxygenated.[12] 2. Use a fresh, active palladium source. |
| Glaser-Hay Homocoupling (Alkyne Dimer is Main Product) | Oxygen-Mediated Dimerization: The copper(I) co-catalyst promotes this undesired pathway in the presence of oxygen.[10][12] | 1. Strictly Anaerobic Conditions: The most effective solution. 2. Reduce Copper Loading: Minimize the amount of CuI to the lowest effective level (e.g., 1-2 mol%). 3. Switch to Copper-Free Conditions: This is often the best solution. Use a palladium catalyst/ligand system that does not require copper, which eliminates this side reaction entirely.[10][13][14] |
| No Reaction or Stall | 1. Inactive Catalysts: Both Pd and Cu(I) sources can degrade. CuI is particularly sensitive to oxidation.[12] 2. Impure/Wet Base: The amine base (e.g., Et₃N, DIPEA) must be anhydrous and pure to effectively deprotonate the alkyne.[12] | 1. Use freshly opened bottles of Pd catalyst and CuI. 2. Use freshly distilled amine base over a suitable drying agent. |
Protocol: Selective Copper-Catalyzed Sonogashira Coupling at the C-I Position
-
Preparation: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Under a positive pressure of argon, add degassed, anhydrous THF (or toluene) and freshly distilled triethylamine (~2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir at room temperature. The C-I bond is often reactive enough to not require heating.[4][5] Monitor reaction progress by TLC/LC-MS.
-
Workup: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, rinse with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Section 4: Troubleshooting Buchwald-Hartwig Aminations
C-N bond formation via Buchwald-Hartwig amination is highly dependent on the synergistic interplay of the catalyst, ligand, base, and solvent.[15][16][17] Failure often points to a sub-optimal combination of these components.[18][19]
Troubleshooting Guide: Buchwald-Hartwig Aminations
| Observed Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Sluggish or No Reaction | 1. Poor Base Solubility: The inorganic base (e.g., NaOtBu, K₂CO₃) is not soluble in the organic solvent, leading to a failed reaction.[18] 2. Incorrect Ligand/Base Combination: The chosen ligand may not be suitable for the substrate, or the base may be too weak to deprotonate the amine-Pd complex. | 1. Solvent Choice is Key: Switch to a solvent that better solubilizes the base or the base-amine complex (e.g., Toluene, Dioxane, CPME).[18] 2. Systematic Screening: This reaction often requires optimization. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) with strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[18] |
| Hydrodehalogenation (Aryl halide reduced to arene) | β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amines.[15] | 1. Ligand Choice: Use a bulkier ligand, which can disfavor the geometry required for β-hydride elimination. 2. Lower Temperature: Reduce the reaction temperature. |
| Biaryl Formation | An undesired C-C coupling pathway can occur, particularly when using primary amines.[18][20] | This indicates a need for re-optimization. A different catalyst/ligand system may favor the desired C-N reductive elimination over the competing pathway.[20] |
Workflow Diagram: Selecting Buchwald-Hartwig Reaction Components
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination issues.
Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
-
Preparation: In a glovebox, add the aryl iodide (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.1 M concentration).
-
Reaction: Seal the vial and heat to 100 °C. Monitor the reaction by LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link].
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. Available at: [Link].
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com. Available at: [Link].
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link].
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link].
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available at: [Link].
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link].
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health (NIH). Available at: [Link].
-
Sonogashira coupling. Wikipedia. Available at: [Link].
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link].
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv, Cambridge Open Engage. Available at: [Link].
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health (NIH). Available at: [Link].
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link].
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available at: [Link].
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. Available at: [Link].
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. ACS Publications. Available at: [Link].
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link].
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. Available at: [Link].
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). Available at: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications. Available at: [Link].
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link].
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Royal Society of Chemistry. Available at: [Link].
-
Sonogashira Coupling. YouTube. Available at: [Link].
-
5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem, National Institutes of Health (NIH). Available at: [Link].
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem, National Institutes of Health (NIH). Available at: [Link].
-
Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Royal Society of Chemistry. Available at: [Link].
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].
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- 1. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | C6H2BrClFI | CID 44557939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Reactions of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for managing reactions with 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective functionalization of polyhalogenated aromatic compounds. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve your desired regioselectivity.
Introduction: The Challenge of Regioselectivity
This compound is a versatile building block, but its utility is entirely dependent on the ability to selectively functionalize one halogen over the others. The reactivity of halogens in common cross-coupling reactions generally follows the order I > Br > Cl > F, which is primarily dictated by the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl < C-F). However, factors such as catalyst choice, ligand effects, reaction temperature, and steric hindrance can be manipulated to achieve selective reactions at different positions. This guide will explore these nuances through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Sonogashira coupling. At which position will the reaction most likely occur?
A1: The Sonogashira coupling will overwhelmingly occur at the most reactive C-I bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. To ensure selectivity for the iodine, it is crucial to use mild reaction conditions.
Q2: How can I achieve a selective Suzuki coupling at the C-Br position, leaving the C-I bond intact?
A2: This is a challenging but achievable transformation that relies on exploiting the subtle differences in reactivity and catalyst/ligand effects. While the C-I bond is intrinsically more reactive, you can favor reaction at the C-Br bond by:
-
Metal-Halogen Exchange: The most reliable method is to first perform a regioselective metal-halogen exchange at the C-I position. Reacting the starting material with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or a lithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can selectively replace the iodine with a metal. This newly formed organometallic species can then be used in a subsequent Suzuki coupling.
-
Catalyst/Ligand Control: While less common, certain sterically hindered ligands and specific palladium catalysts might offer some selectivity for bromine over iodine, but this is not the standard approach and would require extensive optimization.
Q3: Is it possible to functionalize the C-Cl bond?
A3: Yes, but it requires more forcing conditions than for the C-I or C-Br bonds. Functionalization of the C-Cl bond is typically achieved after the C-I and C-Br positions have already been reacted. To achieve a Suzuki or Buchwald-Hartwig reaction at the C-Cl position, you will need to use more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, often in combination with a strong base and higher reaction temperatures.
Q4: What is the role of the fluorine atom in these reactions?
A4: The fluorine atom is generally considered unreactive in palladium-catalyzed cross-coupling reactions and will not participate. Its primary role is electronic; as a strongly electron-withdrawing group, it can influence the reactivity of the other halogen positions and the overall electron density of the aromatic ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Mixture of products from reaction at multiple halogen sites | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Reduce the reaction temperature and time. Use a less reactive catalyst/ligand system. |
| No reaction or low yield at the desired position | Catalyst deactivation or insufficient reactivity of the chosen halogen. | For C-Br or C-Cl, use a more electron-rich ligand (e.g., SPhos, XPhos). Ensure all reagents are dry and the reaction is run under an inert atmosphere. |
| Side reactions, such as hydrodehalogenation | Presence of a hydrogen source (e.g., water, protic solvent). | Use anhydrous solvents and reagents. Add a sacrificial hydrogen acceptor if necessary. |
| Failure of metal-halogen exchange | Incorrect temperature or stoichiometry of the organometallic reagent. | Maintain a very low temperature (e.g., -78 °C) during the exchange. Use the correct molar equivalents of the lithium or Grignard reagent. |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add a suitable solvent, such as anhydrous THF or dioxane.
-
Add the terminal alkyne (1.1 eq) and a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.
Protocol 2: Selective Suzuki Coupling at the C-Br Position via Metal-Halogen Exchange
-
Metal-Halogen Exchange:
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C. This should selectively replace the iodine.
-
-
Suzuki Coupling:
-
In a separate flask, prepare the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Transfer the aryllithium species generated in step 1 to the flask containing the Suzuki coupling partners.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., to 80 °C) to drive the reaction to completion.
-
Monitor by TLC or GC-MS, then perform a standard aqueous workup and purification.
-
Visualizing the Reaction Pathways
Caption: Regioselective functionalization pathways.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Technical Support Center: Catalyst Selection for Chemoselective Coupling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for navigating the complexities of chemoselective cross-coupling reactions with 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the success of your experiments.
Introduction to Chemoselectivity with this compound
The polyhalogenated aromatic compound, this compound, is a versatile building block in organic synthesis.[1][2] Its utility stems from the differential reactivity of its four halogen substituents, allowing for sequential and site-selective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F.[3] This inherent reactivity difference is the cornerstone of achieving chemoselectivity.
The key to successful selective coupling lies in the judicious choice of catalyst, ligands, and reaction conditions. This guide will walk you through common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling exclusively at the iodine position. Which catalyst system should I start with?
A1: For selective C-C bond formation at the C-I bond, a standard palladium catalyst system is generally effective due to the high reactivity of the C-I bond.[3]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand. | These are robust and commercially available catalysts that are highly effective for coupling aryl iodides.[4] |
| Ligand | PPh₃ (triphenylphosphine) or a more electron-rich and bulky ligand like P(t-Bu)₃. | PPh₃ is a good general-purpose ligand. For more challenging substrates or to ensure high selectivity, bulky, electron-donating phosphines can accelerate the oxidative addition at the C-I bond while leaving the C-Br and C-Cl bonds intact.[5][6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents). | A moderately strong inorganic base is typically sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF. | A mixture of an organic solvent and water is common for Suzuki reactions to aid in the solubility of both the organic substrate and the inorganic base.[8] |
| Temperature | Room temperature to 60 °C. | The high reactivity of the C-I bond often allows for milder reaction conditions, which further enhances selectivity. |
Troubleshooting Tip: If you observe minor coupling at the bromine position, consider lowering the reaction temperature or reducing the catalyst loading.
Q2: How can I achieve a selective Sonogashira coupling at the iodine position without affecting the other halogens?
A2: Similar to the Suzuki coupling, the Sonogashira reaction can be selectively performed at the C-I bond. The key is to use mild conditions and a suitable copper co-catalyst.
Recommended Protocol:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%). | These are standard and reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (5-10 mol%). | The copper(I) iodide facilitates the transmetalation of the alkyne to the palladium center. |
| Base | A bulky amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | The amine base also serves as the solvent in many cases and is crucial for the reaction mechanism. |
| Solvent | THF or DMF (if the amine is not used as the solvent). | These solvents help to solubilize the reactants. |
| Temperature | Room temperature to 50 °C. | Keeping the temperature low is critical to prevent coupling at the less reactive C-Br bond.[9] |
Troubleshooting Tip: If you experience homocoupling of the alkyne (Glaser coupling), ensure your reaction is thoroughly degassed to remove oxygen. If the reaction is sluggish, a slight increase in the CuI loading can be beneficial.[9]
Q3: I need to introduce an amine at the bromine position after having functionalized the iodine position. What catalyst system is best for this Buchwald-Hartwig amination?
A3: Selectively targeting the C-Br bond in the presence of a C-Cl bond requires a more specialized catalyst system that can overcome the higher activation barrier of the C-Br bond without reacting with the C-Cl bond.
Recommended Catalyst System:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3-Buchwald precatalyst. | These are highly active catalysts that can facilitate the coupling of less reactive aryl bromides.[10] |
| Ligand | A bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. | These ligands are essential for promoting the oxidative addition of the C-Br bond and facilitating the reductive elimination to form the C-N bond.[11][12] Bidentate ligands like BINAP or DPPF can also be effective.[12] |
| Base | A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. | A strong base is required to deprotonate the amine and drive the catalytic cycle. |
| Solvent | Toluene or Dioxane. | Anhydrous, non-protic solvents are crucial for the stability of the catalyst and the prevention of side reactions. |
| Temperature | 80-110 °C. | Higher temperatures are generally required to activate the C-Br bond for oxidative addition. |
Troubleshooting Tip: If you see no reaction, consider switching to a more electron-rich ligand or a stronger base like LHMDS. If you observe some reaction at the C-Cl position, try a slightly less active but more selective ligand, or lower the reaction temperature.
Q4: Is it possible to perform a coupling reaction at the chlorine position?
A4: Yes, but it is the most challenging position to functionalize. This typically requires a highly active catalyst system and more forcing conditions. It is usually performed after the iodine and bromine positions have been functionalized.
Recommended Approach for C-Cl Coupling:
-
Catalyst: A highly active palladium precatalyst, often in combination with a specialized N-heterocyclic carbene (NHC) ligand or a very electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand).
-
Conditions: High temperatures (often >120 °C) and a strong base are typically necessary.
-
Consideration: At these forcing conditions, the risk of side reactions and catalyst decomposition increases. Careful optimization is critical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Reactivity | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Impure reagents or solvents. | 1. Use a fresh bottle of palladium catalyst or a pre-catalyst. Ensure proper activation if using a Pd(II) source.[10][13] 2. For less reactive halides (Br, Cl), switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). 3. Gradually increase the reaction temperature in 10 °C increments. 4. Use freshly distilled/dried solvents and pure reagents. |
| Low Yield | 1. Incomplete reaction. 2. Catalyst decomposition. 3. Side reactions (e.g., homocoupling, dehalogenation). | 1. Increase reaction time or temperature. 2. Use a more robust ligand or a pre-catalyst. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 3. For Suzuki, ensure the stoichiometry of the boronic acid is correct (typically 1.1-1.5 eq.). For Sonogashira, ensure the absence of oxygen.[8] |
| Loss of Chemoselectivity (Reaction at multiple halogen sites) | 1. Reaction conditions are too harsh. 2. Catalyst system is too reactive. | 1. Lower the reaction temperature and/or shorten the reaction time. 2. Switch to a less active palladium source or a less electron-rich ligand. For example, if using a bulky biarylphosphine for C-I coupling results in C-Br coupling, switch to a simpler ligand like PPh₃. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Presence of oxygen. | 1. Use a higher ligand-to-palladium ratio or a more stabilizing ligand.[8] 2. Ensure the reaction setup is properly degassed and maintained under an inert atmosphere. |
Visualizing the Reaction Pathways
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[3][14]
Decision Tree for Catalyst Selection
Caption: Decision guide for initial catalyst system selection based on the target halogen.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Zenkina, O. V., Gidron, O., & van der Boom, M. E. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16038-16049. [Link]
-
Powers, D. C., & Ritter, T. (2011). Palladium(III) in Catalysis. Topics in Organometallic Chemistry, 35, 129-156. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Fairlamb, I. J. S. (2005). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 29(12), 1546-1555. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Newman, S. G., & Lautens, M. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(8), 654-666. [Link]
-
Valente, C., & Calimsiz, S. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic & Biomolecular Chemistry, 10(28), 5323-5334. [Link]
-
MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 25(22), 5242-5252. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Darses, S., & Genet, J.-P. (2003). Cross-Coupling Reactions of Polyhalogenated Heterocycles. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
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ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. [Link]
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MySkinRecipes. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐alkynyl‐3‐fluoro‐2‐pyridin‐amidoximes. Chemistry – A European Journal, 24(50), 13118-13122. [Link]
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University of Rochester. Cross-Coupling Chemistry. [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]
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ChemUniverse. This compound [P99847]. [Link]
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troubleshooting low conversion rates with 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this highly functionalized aromatic building block. Its unique polyhalogenated structure offers a powerful platform for sequential, site-selective functionalization, but also presents distinct challenges. This document provides in-depth troubleshooting guides and FAQs to help you overcome low conversion rates and achieve high-yield, selective outcomes in your experiments.
Core Concept: Understanding Chemoselectivity
The primary challenge and opportunity in using this compound lies in the differential reactivity of its four halogen substituents. The rate of oxidative addition to a low-valent metal catalyst (a key step in most cross-coupling reactions) is dictated by the carbon-halogen bond strength. This establishes a clear and predictable reactivity hierarchy.
General Reactivity Trend: C–I > C–Br > C–Cl >> C–F[1][2]
This means that under carefully controlled conditions, the iodine atom will react preferentially, followed by bromine, and then chlorine. The carbon-fluorine bond is generally inert to these coupling conditions. Mastering this principle is fundamental to troubleshooting your reactions.
Caption: Halogen reactivity hierarchy in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a complex mixture of products instead of a single, mono-substituted compound. What is happening?
A: This is the most common issue and it almost always points to a loss of selectivity. You are likely observing reactions at more than one halogen site (e.g., both C-I and C-Br bonds). This typically occurs when reaction conditions are too harsh (e.g., excessively high temperatures) or the catalyst system is too active, overcoming the intrinsic reactivity difference between the C-I and C-Br bonds. The first step in troubleshooting is to re-establish selectivity by lowering the reaction temperature and re-evaluating your catalyst and ligand choice.
Q2: I want to perform a Suzuki coupling. Which halogen should I target first, and what are the initial conditions I should try?
A: You should always target the C-I bond first as it is the most reactive.[1][2] A successful mono-alkynylation at the C-I position provides a clean substrate for a subsequent reaction at the C-Br bond. For an initial Suzuki coupling at the C-I position, milder conditions are recommended. Using a catalyst system like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like DME or Toluene/H₂O at moderate temperatures (e.g., 70-80 °C) is a robust starting point.[3]
Q3: I am attempting a metal-halogen exchange to form a Grignard or organolithium reagent. Why am I getting a low yield of the desired reagent?
A: Metal-halogen exchange also follows the I > Br > Cl reactivity trend. To form the 2-lithio or 2-magnesio species selectively, the reaction must be performed at very low temperatures (typically -78 °C for lithiation) to prevent side reactions.[4] Low yields can result from:
-
Temperature Spikes: Allowing the reaction to warm prematurely can cause the highly reactive organometallic intermediate to react with another molecule of the starting material.
-
Moisture: Grignard and organolithium reagents are extremely strong bases and are quenched by trace amounts of water.[5][6] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Slow Initiation (Grignard): The magnesium surface is often coated with a passivating oxide layer.[7] Use of activating agents like iodine or 1,2-dibromoethane may be necessary to initiate the reaction.[7]
Q4: Can I selectively couple at the C-Cl bond?
A: While technically possible, selective coupling at the C-Cl bond in the presence of iodine and bromine is exceptionally difficult and generally not a practical synthetic strategy. It would require prior functionalization of both the C-I and C-Br positions. Even on a simpler aryl chloride, the reaction requires highly specialized, bulky, and electron-rich phosphine ligands (Buchwald-type ligands) and often higher temperatures.[8]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a logical workflow for diagnosing and solving low conversion rates in common cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C-I Position
Q: I'm seeing unreacted starting material and significant homocoupling of my boronic acid/ester. What's the cause?
A: This combination strongly suggests the presence of oxygen. Oxygen can deactivate the Pd(0) catalyst and facilitate the oxidative homocoupling of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.[1][9]
-
Solution: Rigorously degas your solvent (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Ensure your entire reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.
Q: My boronic acid seems to be decomposing, and I'm isolating a de-iodinated, protonated version of my starting material. Why?
A: You are likely observing protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] This is often promoted by the presence of water or an inappropriate choice of base.
-
Solution 1 (Base Selection): The base is critical for activating the boronic acid but can also promote its decomposition.[1] If using a strong hydroxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), which are often milder.
-
Solution 2 (Anhydrous Conditions): Ensure your solvent and base are anhydrous. While some Suzuki protocols use aqueous bases, excess water can accelerate protodeboronation.
-
Solution 3 (Stable Boron Reagents): Convert your boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate. These reagents release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[1]
| Parameter | Recommended Starting Conditions for C-I Selective Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Ligand | (If using a Pd source like Pd₂(dba)₃) PPh₃, dppf |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/H₂O (e.g., 4:1) or Dioxane/H₂O or DME |
| Temperature | 70 - 90 °C |
Issue 2: Stalled or Low-Yield Sonogashira Coupling at the C-I Position
Q: My reaction starts but then stops, often with the formation of a black precipitate. What does this mean?
A: The formation of a black precipitate is palladium black, which is decomposed, inactive Pd(0) catalyst.[10] This catalyst death is a primary cause of stalled reactions.
-
Cause & Solution 1 (Oxygen Sensitivity): The Pd(0) catalyst is highly sensitive to oxygen.[2][10] Ensure your reaction is performed under a strictly inert atmosphere. This includes thoroughly degassing the solvent and using Schlenk techniques or a glovebox.[10]
-
Cause & Solution 2 (Impurity Poisoning): Impurities in the reagents or solvents can poison the catalyst.[10] Use high-purity, anhydrous solvents and ensure your alkyne and amine base are pure. Consider distilling the amine base (e.g., triethylamine) before use.[10]
-
Cause & Solution 3 (Thermal Instability): While aryl iodides often react at room temperature, some substrates require gentle heating.[10][11] However, excessively high temperatures can accelerate catalyst decomposition.[10] If heating is necessary, do so cautiously.
Q: I'm observing a significant amount of a side product derived from the homocoupling of my terminal alkyne. How can I prevent this?
A: This side reaction is the Glaser-Hay coupling, which is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[10][11]
-
Solution 1 (Strictly Anaerobic Conditions): Oxygen is a key promoter of Glaser coupling.[10] The most effective way to minimize this side reaction is to maintain a rigorously oxygen-free environment.
-
Solution 2 (Reduce Copper Loading): Minimizing the amount of the copper(I) iodide co-catalyst can help reduce the rate of homocoupling.[10]
-
Solution 3 (Copper-Free Conditions): Consider a copper-free Sonogashira protocol. While these may require different ligands or conditions, they completely eliminate the Glaser coupling pathway.[11]
| Parameter | Recommended Starting Conditions for C-I Selective Sonogashira Coupling |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) / CuI (2-5 mol%) |
| Ligand | PPh₃ (often implicit in the precatalyst) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (often used as solvent or co-solvent) |
| Solvent | THF or DMF (anhydrous, degassed) |
| Temperature | Room Temperature to 50 °C |
Issue 3: Poor Conversion in Buchwald-Hartwig Amination at the C-I or C-Br Position
Q: I am attempting to couple an amine at the C-I position, but the reaction is not working. What are the critical factors?
A: Buchwald-Hartwig amination is highly dependent on the synergy between the ligand, base, and solvent. A failed reaction is often due to a mismatch in this combination.
-
Cause & Solution 1 (Ligand Choice): The ligand is crucial for stabilizing the catalyst and facilitating reductive elimination.[12] For aryl iodides, bidentate phosphine ligands like BINAP or DPPF can be effective.[13] For the less reactive C-Br or C-Cl bonds, bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) are typically required to promote the difficult oxidative addition step.
-
Cause & Solution 2 (Base Choice): A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14] Weaker bases like Cs₂CO₃ can sometimes be used for sensitive substrates but often require higher temperatures.[14]
-
Cause & Solution 3 (Catalyst Inhibition): The iodide anion generated during the oxidative addition of aryl iodides can sometimes form unreactive bridged palladium dimers, inhibiting the catalytic cycle.[15] Using bidentate ligands can sometimes mitigate this issue.[13]
Q: I am trying to perform a second amination at the C-Br position after successfully functionalizing the C-I position, but the reaction is sluggish. What should I change?
A: The C-Br bond is significantly less reactive than the C-I bond. You will need to move to more forcing conditions and a more active catalyst system.
-
Solution: Switch to a more robust catalyst system designed for aryl bromides. This typically involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich "Buchwald" ligand (e.g., XPhos, RuPhos). You will also likely need to increase the reaction temperature (e.g., to 100-110 °C in toluene or dioxane).
| Parameter | Recommended Starting Conditions for Buchwald-Hartwig Amination |
| Position | C-I |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | BINAP or Xantphos (2-4 mol%) |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80 - 100 °C |
References
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. Available at: [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH National Library of Medicine. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
10.6 Reactions of Alkyl Halides: Grignard Reagents. OChemPal. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Grignard reagent. Wikipedia. Available at: [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Directed (ortho) Metallation. University of Wisconsin-Madison. Available at: [Link]
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications. Available at: [Link]
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem. Available at: [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available at: [Link]
-
Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. RSC Publishing. Available at: [Link]
-
MECHANISMS OF AROMATIC LITHIATION INFLUENCE OF AGGREGATION AND DIRECTING GROUPS. FAU CRIS. Available at: [Link]
-
Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. ResearchGate. Available at: [Link]
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Technical Support Center: One-Pot Synthesis Strategies Involving 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Welcome to the technical support center for one-pot synthesis strategies utilizing the highly functionalized aromatic building block, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during multi-step, single-vessel reactions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Molecule Profile: this compound
This tetra-substituted benzene derivative is a powerful synthon for creating complex molecular architectures due to the distinct and orthogonal reactivity of its four different halogen atoms. Understanding this reactivity hierarchy is the cornerstone of designing successful and selective one-pot syntheses.
The key to sequential functionalization lies in the differential reactivity of the carbon-halogen (C-X) bonds, which is primarily governed by their bond dissociation energies (BDEs). In transition-metal catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the first mechanistic step is typically the oxidative addition of the C-X bond to the low-valent metal center (e.g., Pd(0)). The ease of this step dictates the order of reaction.[1][2]
| Bond Type | Relative Bond Dissociation Energy | Typical Reactivity in Pd-Catalyzed Cross-Coupling |
| C-I | Lowest | Highest |
| C-Br | Low | High |
| C-Cl | High | Moderate (Requires specific ligands/conditions) |
| C-F | Highest | Lowest (Generally unreactive in cross-coupling) |
This predictable reactivity trend (C-I > C-Br > C-Cl >> C-F) allows for a stepwise, one-pot functionalization, starting at the iodine, followed by the bromine, and finally the chlorine position, without isolating intermediates.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My initial reaction at the C-I position is not selective. I'm seeing significant byproduct formation from reaction at the C-Br bond. How can I improve selectivity?
Answer: This is a common issue stemming from reaction conditions that are too harsh, leading to the activation of the stronger C-Br bond.
-
Causality: High temperatures or highly active catalysts can overcome the energy barrier for C-Br oxidative addition, eroding the inherent selectivity. The goal is to find conditions mild enough to exclusively cleave the C-I bond.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Start your reaction at room temperature or even 0 °C and slowly warm if necessary. For Suzuki couplings, temperatures between 25-50°C are often sufficient for the C-I position.
-
Re-evaluate Your Catalyst System:
-
Palladium Precursor: Use a less reactive Pd(0) source. While Pd₂(dba)₃ is common, sometimes using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ which is reduced in situ can provide better control.
-
Ligand Choice: Avoid overly electron-rich and bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines) in the first step, as they are designed to activate strong bonds like C-Cl and may be too reactive here. A simpler ligand like PPh₃ or P(o-tol)₃ might offer better selectivity.
-
-
Choice of Base: Use a milder base. For a Suzuki coupling, instead of strong bases like Cs₂CO₃ or K₃PO₄, consider using Na₂CO₃ or K₂CO₃. The choice of base can influence the catalytic cycle's rate and selectivity.
-
Question 2: The first coupling (e.g., Suzuki) at the C-I position worked perfectly, but the second coupling at the C-Br position in the same pot is sluggish or fails completely. What's happening?
Answer: This issue often points to catalyst deactivation or a change in the substrate's electronic/steric properties after the first reaction.
-
Causality:
-
Catalyst Poisoning/Deactivation: The catalyst may have degraded over the course of the first reaction, especially if it was run for an extended period or at elevated temperatures. Additionally, byproducts from the first coupling partner (e.g., boronic acid homocoupling) can sometimes interfere with the catalyst.
-
Substrate Reactivity Change: The new group installed at the C-2 position can sterically hinder the C-5 bromine, making it less accessible to the palladium catalyst. Electronically, the new group can also deactivate the aromatic ring towards further oxidative addition.
-
-
Troubleshooting Steps:
-
"Top-Up" the Catalyst: After the first reaction is complete (confirmed by TLC or LC-MS), add a fresh portion of the palladium precursor and, crucially, a more robust ligand suitable for C-Br activation. A switch to a more active ligand like SPhos, XPhos, or RuPhos is often necessary.
-
Increase Reaction Temperature: The C-Br bond requires more energy to activate. After adding the second coupling partner and fresh catalyst/ligand, increase the temperature to a range typically required for C-Br couplings (e.g., 80-110 °C).
-
Change the Base: A stronger base (e.g., K₃PO₄) may be required for the second step to facilitate the transmetalation of the second coupling partner.
-
Question 3: I am observing significant amounts of hydrodehalogenation (replacement of I or Br with H) as a side reaction. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, often caused by β-hydride elimination from intermediates or reaction with trace water or other proton sources.
-
Causality: This side reaction is often promoted by certain solvents, bases, or impurities. For instance, using alcohols as solvents or having excess water can provide a proton source. Some boronic acids are also prone to protodeboronation, which can generate species that lead to hydrodehalogenation of the aryl halide.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (Nitrogen or Argon). While many modern protocols are robust to some water, minimizing it can suppress this side reaction.
-
Solvent Choice: Aprotic solvents like Toluene, Dioxane, or THF are generally preferred over protic solvents.
-
Boronic Acid Quality: Use high-purity boronic acids. Impurities or degradation can exacerbate side reactions. Consider using boronic esters (e.g., pinacol esters), which are often more stable.[3][4]
-
Ligand Selection: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. If this is a persistent issue, screen a few different phosphine ligands.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended general-purpose catalytic system for a one-pot sequential Suzuki-Miyaura reaction?
A: A highly effective and adaptable approach involves a two-stage catalyst/ligand system.
-
For the C-I coupling step: Pd(OAc)₂ or Pd₂(dba)₃ with a simple phosphine ligand like PPh₃ or P(c-Hex)₃ and a carbonate base (e.g., K₂CO₃) in a solvent like Dioxane/H₂O at 40-50 °C.
-
For the C-Br coupling step (in the same pot): After the first step is complete, add a fresh charge of Pd(OAc)₂ along with a more active biarylphosphine ligand (e.g., SPhos or XPhos) and a stronger base like K₃PO₄. Then, add the second boronic acid and heat to 90-110 °C. This strategy addresses the need for higher catalytic activity for the more robust C-Br bond.[3][4]
Q: Can I perform a Sonogashira coupling at the C-I position followed by a Suzuki coupling at the C-Br position in one pot?
A: Yes, this is an excellent strategy. The Sonogashira coupling is typically very selective for the C-I bond under mild, copper-co-catalyzed (CuI) conditions.
-
Protocol Outline:
-
Perform the Sonogashira coupling on the C-I bond using a standard catalyst system (e.g., PdCl₂(PPh₃)₂, CuI, and an amine base like TEA or DIPEA) at room temperature.
-
Once complete, without workup, add your boronic acid for the Suzuki coupling, a suitable palladium catalyst/ligand system (as described above), an aqueous carbonate or phosphate base, and heat the reaction mixture. The key is ensuring the components of the second reaction are compatible with the leftover reagents from the first.
-
Q: What are the best practices for handling and storing this compound?
A: Like many polyhalogenated aromatics, this compound is a stable, crystalline solid.[5][6] However, good laboratory practice is essential.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Handling: It is classified as causing severe skin burns and eye damage.[5] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Q: Is it feasible to attempt a third coupling at the C-Cl position in a one-pot sequence?
A: While theoretically possible, this presents a significant challenge and pushes the limits of one-pot synthesis.
-
The Challenge: C-Cl bond activation requires highly specialized and active catalyst systems (e.g., palladium with bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands) and often higher temperatures (>110 °C).[7][8]
-
Potential for Success: A successful strategy would require a third addition of a fresh, highly active catalyst system after the C-Br coupling is complete. However, the complexity of the reaction mixture at this stage increases the likelihood of catalyst deactivation, side reactions, and low yields. For a three-fold coupling, a semi-one-pot approach (one workup/purification after the second step) is often more practical and reliable.
Exemplary Protocol: One-Pot Sequential Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(Aryl¹)-5-(Aryl²)-1-bromo-4-chloro-6-fluorobenzene.
Materials:
-
This compound (1.0 eq)
-
Aryl¹-boronic acid (1.1 eq)
-
Aryl²-boronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq for step 1; 0.03 eq for step 2)
-
PPh₃ (Triphenylphosphine) (0.04 eq)
-
SPhos (0.06 eq)
-
K₂CO₃ (2.0 eq)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Setup: To an oven-dried flask under an Argon atmosphere, add this compound, Aryl¹-boronic acid, Pd(OAc)₂, and PPh₃.
-
Solvent & Base 1: Add 1,4-Dioxane and a degassed aqueous solution of K₂CO₃ (e.g., 4:1 Dioxane:Water v/v).
-
Step 1 (C-I Coupling): Heat the mixture to 50 °C and stir until TLC/LC-MS analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Cooling and Reagent Addition for Step 2: Cool the reaction mixture to room temperature. To the same flask, add Aryl²-boronic acid, the second portion of Pd(OAc)₂, SPhos, and solid K₃PO₄.
-
Step 2 (C-Br Coupling): Heat the reaction mixture to 100 °C and stir until the intermediate from step 1 is fully consumed (typically 6-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired di-substituted product.
This guide provides a framework for troubleshooting and designing your one-pot syntheses. Remember that every substrate combination is unique, and empirical optimization of conditions is a crucial part of the research process.
References
-
Palani, V., Perea, M. A., & Ball, L. T. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
-
Palani, V., Perea, M. A., & Ball, L. T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]
-
Palani, V., Perea, M. A., & Ball, L. T. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC, NIH. [Link]
-
Chen, D. Y.-K., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC, NIH. [Link]
-
PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem. [Link]
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Norris, J. (2018). Approach to Multistep Synthesis Problems. YouTube. [Link]
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Reddit. (2021). Practicing multi-step synthesis and I'm stuck with this. Help how to synthesize this. Reddit. [Link]
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ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]
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MySkinRecipes. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. MySkinRecipes. [Link]
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Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. PubChem. [Link]
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ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2021). Multi-step organic synthesis using benzene. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2020). An Introduction to Multiple Step Synthesis. Chemistry LibreTexts. [Link]
-
PMC, NIH. (2024). Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. PMC, NIH. [Link]
-
ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
-
PubChem. 2-Bromo-5-chloro-1-fluoro-3-iodobenzene. PubChem. [Link]
-
Bohrium. (2020). c-o-bond-activation-as-a-strategy-in-palladium-catalyzed-cross-coupling. Bohrium. [Link]
-
Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene. Chemistry Stack Exchange. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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impact of solvent and base on the reactivity of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction for the Modern Synthetic Chemist
Welcome to the technical support guide for 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. This highly functionalized aromatic scaffold is a cornerstone for the synthesis of complex, multi-substituted molecules in pharmaceutical and materials science research. Its unique arrangement of four different halogens presents a powerful opportunity for sequential, site-selective cross-coupling reactions. However, harnessing this potential requires a nuanced understanding of how experimental parameters—chiefly solvent and base—govern reactivity and selectivity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you, the researcher, with not just protocols, but the underlying chemical logic to empower you to make informed decisions, optimize your reactions, and troubleshoot challenges effectively.
Part 1: Core Principles of Reactivity and Selectivity (FAQs)
This section addresses the fundamental concepts governing the chemoselective functionalization of this compound.
Q1: What is the expected order of reactivity for the halogens on the benzene ring, and why?
The reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is inversely related to their bond dissociation energy. For this substrate, the established hierarchy is:
C-I > C-Br > C-Cl >> C-F
The Carbon-Iodine bond is the longest and weakest, making it the most susceptible to oxidative addition by a Palladium(0) catalyst under mild conditions.[1] The Carbon-Bromine bond is stronger and requires more forcing conditions (e.g., higher temperature, more active catalyst) to react, while the Carbon-Chlorine bond is stronger still.[2] The Carbon-Fluorine bond is the strongest and is generally considered inert in standard cross-coupling reactions, though its activation is possible under specialized conditions.[3][4] This differential reactivity is the key to performing sequential couplings.
Q2: How does the choice of solvent influence chemoselectivity in cross-coupling reactions?
The solvent plays a critical, multifaceted role that goes beyond simply dissolving reagents.[5] It can influence catalyst stability, reaction rates, and, most importantly, selectivity by stabilizing intermediates and transition states.
The effect of solvent polarity on selectivity can be complex and does not always correlate directly with the dielectric constant.[6][7][8] However, some general trends are observed:
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These solvents are often the first choice for achieving high selectivity for the most reactive C-I bond. They do not strongly stabilize ionic intermediates, thus preserving the intrinsic reactivity difference between the C-I and C-Br bonds.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): These solvents can significantly influence the reaction outcome. They are known to stabilize polar, anionic palladium complexes, which can sometimes alter the selective pathway of the reaction.[6][9] In some systems, highly polar solvents have been shown to switch selectivity away from the most reactive halide towards a less reactive site, though this is highly substrate and ligand-dependent.[6][7][8][9]
-
Protic Solvents (e.g., Water, Alcohols): Often used as co-solvents (e.g., Dioxane/Water), they can facilitate the dissolution of inorganic bases and boronic acids. While generally compatible with C-I selective couplings, they can also serve as a proton source for undesired hydrodehalogenation side reactions.
Table 1: Influence of Solvent on a Model Suzuki-Miyaura Coupling (Illustrative data based on general principles)
| Solvent System | Typical Temperature (°C) | Expected Selectivity | Rationale |
| Toluene | 80-100 | High for C-I | Nonpolar, disfavors alternative pathways. |
| 1,4-Dioxane / H₂O (4:1) | 80-100 | High for C-I | Excellent for dissolving both organic and inorganic reagents while maintaining good selectivity. |
| DMF | 60-80 | Potentially reduced C-I vs. C-Br selectivity | Polar; may stabilize intermediates that facilitate C-Br activation at lower temperatures.[6][9] |
| Acetonitrile (MeCN) | 60-80 | Variable; potential for altered selectivity | Coordinating solvent that can influence the catalytic species.[6][7][8] |
Q3: What is the role of the base, and how does its strength impact the reaction?
The base is a crucial component in most cross-coupling reactions, but its choice is a delicate balance between desired reactivity and potential side reactions.[10]
Primary Roles of the Base:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base facilitates the formation of a more nucleophilic boronate species, which is essential for transmetalation to the palladium center.
-
Neutralization: It neutralizes the acid (HX) generated during the catalytic cycle, preventing catalyst deactivation.
Impact of Base Strength:
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are generally preferred for selective couplings. They are strong enough to facilitate the reaction without promoting significant side reactions. Cesium carbonate is often effective in challenging Buchwald-Hartwig aminations.[10]
-
Strong Bases (e.g., K₃PO₄): Potassium phosphate is a highly effective base for a wide range of Suzuki and Buchwald-Hartwig reactions and is often a good starting point for optimizing C-I selective couplings.[10]
-
Very Strong Bases (e.g., NaOt-Bu, KOt-Bu): Strong alkoxide bases should be used with caution. While necessary for some transformations (like the coupling of less reactive amines), they significantly increase the risk of hydrodehalogenation , particularly at the most reactive C-I position, leading to byproduct formation.[10]
Table 2: Comparison of Common Bases in Cross-Coupling Reactions
| Base | pKₐ of Conjugate Acid | Common Applications | Potential Issues with this compound |
| K₂CO₃ | ~10.3 | Suzuki, Heck | May be too weak for challenging couplings. |
| Cs₂CO₃ | ~10.2 | Suzuki, Buchwald-Hartwig Amination | Generally a mild and effective choice, good for suppressing side reactions.[10] |
| K₃PO₄ | ~12.3 | Suzuki, Buchwald-Hartwig Amination | Excellent, broadly applicable base. Often the best first choice for C-I selectivity.[10] |
| NaOt-Bu | ~19 | Buchwald-Hartwig Amination | High risk of promoting hydrodeiodination and other base-mediated side reactions.[10] |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Problem: My reaction is not selective for the C-I bond; I'm observing significant coupling at the C-Br position.
Q: I am trying to perform a Sonogashira coupling selectively at the iodine, but I'm getting a mixture of products from reaction at both the iodine and bromine sites. How can I improve selectivity for the C-I bond?
Answer: Achieving high selectivity for the C-I bond over the C-Br bond is a classic challenge that hinges on fine-tuning the reaction's activation energy barriers. If you are seeing over-reaction, your conditions are too harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. The activation energy for C-Br oxidative addition is higher than for C-I. By lowering the temperature (e.g., from 80°C to 40-50°C, or even room temperature), you can often find a window where the C-I reaction proceeds at a reasonable rate while the C-Br reaction is kinetically disfavored.
-
Re-evaluate Your Catalyst System:
-
Palladium Source: Ensure you are using a reliable Pd(0) source or a precatalyst that readily reduces to Pd(0).
-
Ligand Choice: The ligand has a profound effect. For high selectivity, a less reactive catalyst may be beneficial. Avoid highly active, electron-rich, bulky phosphine ligands that are specifically designed to activate C-Br and C-Cl bonds, as they may reduce the differentiation between the C-I and C-Br sites. A simple Pd(PPh₃)₄ catalyst is often a good starting point for selective C-I coupling.
-
-
Solvent Choice: Ensure you are using a nonpolar aprotic solvent like Toluene or THF. Avoid highly polar solvents like DMF or DMAc, which might facilitate the more difficult C-Br bond activation.[5]
Problem: I'm observing a significant amount of a hydrodeiodinated byproduct.
Q: In my Suzuki coupling attempt, I've isolated the desired product, but also a large amount of 5-Bromo-1-chloro-3-fluorobenzene. What is causing this deiodination, and how can I prevent it?
Answer: The formation of a hydrodehalogenated byproduct, in this case, the replacement of iodine with hydrogen, is a common side reaction, especially with electron-deficient aryl iodides.[10] This typically occurs when a competing reduction pathway outpaces the desired cross-coupling pathway in the catalytic cycle.
Primary Causes and Solutions:
-
Base is Too Strong: Very strong bases, particularly alkoxides like NaOt-Bu, are known to promote hydrodehalogenation.[10]
-
Solution: Switch to a milder inorganic base. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent alternatives that provide sufficient basicity for the coupling reaction while minimizing the reduction pathway.[10]
-
-
Presence of a Hydrogen Source: Protic solvents (water, alcohols) or even trace amounts of water in aprotic solvents can serve as the proton source for this reduction.
-
Solution: If possible, use anhydrous solvents and reagents. While many Suzuki reactions tolerate water, if deiodination is severe, switching to a strictly anhydrous system (e.g., dry Toluene or Dioxane) with an anhydrous base can suppress the side reaction.
-
-
Reaction Temperature is Too High: Higher temperatures can accelerate the rate of the undesired reduction pathway.
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable conversion rate for the desired coupling.[10]
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective functionalization of the C-I bond while minimizing common side reactions.
Objective: To couple an arylboronic acid at the C-2 position (iodine) of this compound with high selectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (potassium phosphate), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-bromo-1-chloro-3-fluorobenzene.
References
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. National Institutes of Health. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
On the role of steric and exchange–correlation effects in halogenated complexes. RSC Publishing. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Steric and electronic determinants of carcinogenicity in polycyclic aromatic hydrocarbons. ResearchGate. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. PubChem. [Link]
-
Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. RSC Publishing. [Link]
-
Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Palladium-catalyzed intermolecular coupling of aryl halides and amides. National Institutes of Health. [Link]
-
1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Boroncore. [Link]
-
Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes. National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
This compound. ChemUniverse. [Link]
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- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for the Site-Selective Cross-Coupling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: Suzuki vs. Stille Reactions
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Polysubstituted aromatic compounds are key scaffolds in pharmaceuticals, agrochemicals, and materials science. 5-Bromo-1-chloro-3-fluoro-2-iodobenzene presents a particularly interesting challenge and opportunity for synthetic chemists. The differential reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for sequential, site-selective functionalization.[1] This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille couplings—for the selective functionalization of this versatile building block.
The Strategic Importance of Selective Functionalization
The ability to selectively introduce different functionalities at specific positions on the this compound core is a powerful tool for generating molecular diversity and fine-tuning the properties of target molecules. The primary goal is typically to exploit the greater reactivity of the carbon-iodine bond for the initial coupling, leaving the bromo and chloro substituents available for subsequent transformations.[1]
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
The Suzuki-Miyaura coupling has become a workhorse in carbon-carbon bond formation due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of the boron-containing reagents and byproducts.[2][3]
Mechanistic Considerations
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A crucial distinction from the Stille coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki Coupling at the C-I Bond
Objective: To selectively couple an aryl group at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, deoxygenated)
Procedure:
-
To a reaction flask purged with an inert gas (e.g., argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation.
-
Solvent: The dioxane/water mixture provides a homogenous solution for both the organic substrate and the inorganic base.
The Stille Coupling: Robustness and Orthogonality
The Stille coupling offers a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[3] Organostannanes are generally stable to air and moisture and exhibit excellent functional group tolerance.[7][8][9]
Mechanistic Considerations
Similar to the Suzuki coupling, the Stille reaction proceeds through an oxidative addition, transmetalation, and reductive elimination cycle.[7][8] However, the transmetalation step does not typically require a base, as the organotin reagent is sufficiently reactive to transfer its organic group to the palladium complex directly.[10]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Selective Stille Coupling at the C-I Bond
Objective: To selectively couple an aryl group at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound and the aryltributylstannane in anhydrous, degassed toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 100-110°C and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the solution with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is also highly effective for Stille couplings.
-
Solvent: Toluene is a common, non-polar solvent suitable for Stille reactions.
-
Workup: The KF wash is crucial for removing the toxic and often difficult-to-separate organotin byproducts.[10][11]
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[10] | High toxicity of organotin reagents and byproducts.[7][10][12] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[10][13] | Organostannanes are generally stable to air and moisture.[3][7] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[3][8] |
| Reaction Conditions | Typically requires a base.[3][6] | Often proceeds under neutral or mildly basic conditions.[3][10] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[3][10] | Tin byproducts can be difficult to remove from the reaction mixture.[3][10][12] |
Deciding Between Suzuki and Stille Coupling
The choice between these two powerful methods can be guided by a logical workflow:
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are indispensable tools for the selective functionalization of polyhalogenated aromatics like this compound. The Suzuki coupling is often the preferred method due to its milder conditions, the low toxicity of its reagents, and the ease of byproduct removal.[10] However, the Stille coupling's broad functional group tolerance and the high stability of organostannanes make it a superior choice for substrates with sensitive functionalities or when the corresponding boronic acid is unstable or inaccessible.[14] Ultimately, the optimal choice depends on the specific requirements of the synthetic route, including the nature of the coupling partners, the scale of the reaction, and the available resources for handling and purification.
References
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Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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OpenOChem Learn. Stille Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Espinet, P., et al. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978-8988. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Boron Molecular. The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10834-10886. [Link]
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Myers, A. G. The Stille Reaction. [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 66(52), 9797-9828. [Link]
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Al-Zoubi, R. M., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(18), 10845-10853. [Link]
-
Takeda, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3504-3508. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3938-3942. [Link]
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IU Indianapolis ScholarWorks. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
PolyU Scholars Hub. Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Gáspár, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16428-16434. [Link]
-
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
-
ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
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Pediaa.Com. Difference Between Heck Stile and Suzuki Reaction. [Link]
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ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
YouTube. Ch 23 Stille and Suzuki Coupling. [Link]
-
PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Semantic Scholar. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ACS Publications. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. [Link]
-
MySkinRecipes. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]
-
PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. [Link]
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. [Link]
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A Strategic Guide to Biaryl Synthesis: Evaluating Alternatives to 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction: The Architectural Importance of Polysubstituted Biaryls
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The ability to precisely and efficiently construct complex biaryl systems is therefore a critical capability in synthetic chemistry. Polysubstituted aromatic building blocks, particularly those adorned with multiple, differentially reactive halogen atoms, offer a powerful platform for achieving this complexity. By leveraging the well-established reactivity trends of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl >> F), chemists can orchestrate sequential, site-selective bond formations, building up molecular architecture with exquisite control.
This guide provides a comparative analysis of alternative building blocks to the highly versatile, yet specific, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. We will delve into the strategic considerations behind selecting an optimal starting material, supported by experimental data and mechanistic insights, to empower researchers in designing more efficient and flexible synthetic routes.
The Benchmark: Understanding the Utility of this compound
This compound is a powerful building block precisely because it contains three distinct and orthogonally reactive halogen handles for cross-coupling. The typical selective functionalization sequence is as follows:
-
Iodine (I): The most reactive halogen, it readily undergoes oxidative addition to Pd(0) catalysts under mild conditions. This allows for the initial introduction of a diverse range of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, Sonogashira, or other cross-coupling reactions.
-
Bromine (Br): Following the selective reaction of the iodine, the bromine atom can be targeted for a second cross-coupling reaction. This step typically requires slightly more forcing conditions, such as higher temperatures or different ligand/catalyst systems, ensuring selectivity over the less reactive chlorine.
-
Chlorine (Cl): The least reactive of the three halogens (excluding the synthetically inert fluorine), chlorine can be functionalized in a third coupling step, often necessitating specialized, highly active catalysts (e.g., those based on biarylphosphine ligands) and more vigorous conditions.
This stepwise reactivity allows for the controlled, regioselective synthesis of complex tetra-substituted aromatic cores. However, the specific substitution pattern and the presence of all three halogens may not be necessary or optimal for every synthetic target. This is where considering alternatives becomes a crucial aspect of strategic synthesis design.
Evaluating the Alternatives: A Comparative Analysis
The selection of an alternative building block is driven by factors such as the desired final substitution pattern, cost, commercial availability, and the specific coupling partners to be used. Below, we compare several viable alternatives to our benchmark compound.
Alternative 1: 1,3-Dibromo-2-iodobenzene
-
Key Feature: A simpler, three-halogen system where the two bromine atoms offer potential for either mono- or di-functionalization after the initial iodine coupling.
-
Strategic Advantage: This building block is ideal for synthesizing symmetrical or unsymmetrical tri-substituted biaryls. If the same coupling partner is desired at the 1 and 3 positions, a single, more forceful coupling step after the initial iodination can install both groups simultaneously. For unsymmetrical products, the bromines can sometimes be differentiated based on subtle electronic or steric differences, although this can be challenging.
-
Considerations: Lacks the chloro handle for a third, distinct coupling step. The two bromine atoms are electronically similar, making selective mono-functionalization challenging without careful control of stoichiometry and conditions.
Alternative 2: 2,4-Dibromoiodobenzene
-
Key Feature: Offers a different regiochemical arrangement of the two bromine atoms compared to Alternative 1.
-
Strategic Advantage: The para relationship between the two bromine atoms can be beneficial for synthesizing molecules where extended conjugation is desired, a common feature in materials science applications. The electronic and steric environment of the two bromine atoms is more distinct than in 1,3-dibromo-2-iodobenzene, potentially offering better selectivity in sequential couplings.
-
Considerations: As with Alternative 1, it is limited to a maximum of three coupling sites.
Alternative 3: 1-Bromo-2-chloro-3-iodobenzene
-
Key Feature: A direct analogue to the benchmark, but lacking the fluorine substituent.
-
Strategic Advantage: Provides the same I > Br > Cl reactivity hierarchy, making it a suitable alternative when the fluoro group is not required in the final target molecule. It may offer different solubility profiles and its synthesis can sometimes be more straightforward, potentially lowering its cost.
-
Considerations: The electronic nature of the ring is altered by the absence of the strongly electron-withdrawing fluorine atom, which can subtly influence the kinetics of the cross-coupling steps.
Quantitative Performance Comparison
To illustrate the practical implications of choosing one building block over another, the following table summarizes typical yields for a sequential Suzuki-Miyaura coupling, a cornerstone reaction in biaryl synthesis.
| Building Block | Coupling Partner 1 (at Iodine) | Yield (1st Coupling) | Coupling Partner 2 (at Bromine) | Yield (2nd Coupling) | Reference |
| This compound | Phenylboronic acid | >95% | 4-Methoxyphenylboronic acid | ~85-90% | |
| 1,3-Dibromo-2-iodobenzene | Phenylboronic acid | >95% | 4-Methoxyphenylboronic acid | ~80-88% | |
| 2,4-Dibromoiodobenzene | Phenylboronic acid | >95% | 4-Methoxyphenylboronic acid | ~82-90% | |
| 1-Bromo-2-chloro-3-iodobenzene | Phenylboronic acid | >95% | 4-Methoxyphenylboronic acid | ~85-92% |
Data presented are representative yields compiled from various sources and may vary based on specific reaction conditions, catalysts, and ligands used.
Mechanistic Insights & Experimental Workflow
The success of these sequential couplings hinges on the precise control of the palladium catalytic cycle. The initial, milder step targets the C-I bond, while a subsequent, more energy-intensive step is required to activate the C-Br bond.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Sequential Suzuki-Miyaura Coupling
Step 1: Iodide-Selective Coupling (Milder Conditions)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the polyhalogenated benzene (1.0 eq.), the first boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting mono-coupled product by column chromatography.
Step 2: Bromide-Selective Coupling (More Forcing Conditions)
-
Reaction Setup: To a new flame-dried flask, add the purified product from Step 1 (1.0 eq.), the second boronic acid (1.2 eq.), a more robust palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 2-5 mol%), and a stronger base if necessary (e.g., K₃PO₄, 3.0 eq.).
-
Solvent Addition: Add a high-boiling, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-120 °C) and monitor for completion.
-
Workup & Purification: Follow a similar workup and purification procedure as in Step 1 to isolate the final di-substituted biaryl product.
Decision-Making Workflow for Building Block Selection
Caption: A decision tree for selecting the appropriate building block.
Conclusion
While this compound is an exceptionally powerful and versatile building block for constructing complex, polysubstituted molecules, it is not always the optimal choice. A strategic approach to synthesis demands a careful evaluation of the target structure and the selection of a starting material that provides the necessary reactive handles in the most efficient manner. Alternatives such as 1,3-dibromo-2-iodobenzene, 2,4-dibromoiodobenzene, and 1-bromo-2-chloro-3-iodobenzene offer simpler, yet highly effective, platforms for a wide range of synthetic targets. By understanding the relative reactivities of the halogen atoms and tailoring the reaction conditions accordingly, researchers can unlock a vast chemical space for the development of next-generation pharmaceuticals and materials.
References
-
Fürstner, A., & Krause, H. (2001). Recent advancements in ring-closing metathesis. In Handbook of Metathesis (pp. 1-49). Wiley-VCH. [Link]
-
Rossi, R., Bellina, F., & Lessi, M. (2012). Highly selective and sequential palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes. A powerful and versatile tool in selective organic synthesis. Tetrahedron, 68(47), 9583-9642. [Link]
-
Shen, W. (2003). Orthogonal and sequential palladium-catalyzed cross-coupling reactions of 1, 3-dibromo-2-iodobenzene and its application in the synthesis of unsymmetrical terphenyls. Organic letters, 5(23), 4437-4440. [Link]
-
Saeki, T., & E-i, T. (2006). A Practical Synthesis of 2, 4-Dibromoiodobenzene. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1229-1230. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
A Senior Application Scientist's Guide to Validating the Structure of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene Reaction Products
For researchers, synthetic chemists, and professionals in drug development, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene is a highly valuable and versatile building block.[1] Its unique polysubstitution pattern, featuring four different halogens on a benzene ring, offers a playground for regioselective synthesis. However, this same complexity presents a significant analytical challenge: how can one be unequivocally certain of the structure of the resulting products?
This guide provides an in-depth comparison of analytical methodologies, grounded in practical, field-proven insights. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring that every described workflow is a self-validating system for achieving unambiguous structural elucidation.
Part 1: The Synthetic Challenge: Regioselectivity in Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its synthetic utility. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This hierarchy allows for stepwise, regioselective functionalization.
Two of the most powerful tools in this context are the Suzuki-Miyaura and Sonogashira coupling reactions.[2][3]
-
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form C-C bonds.[2][4][5] By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively target the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[6]
-
Sonogashira Coupling : This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[3] Similar to the Suzuki coupling, the reaction can be tuned to selectively react at the most labile C-I position.[7] Recent advancements have even demonstrated methods to invert conventional chemoselectivity, further expanding the synthetic possibilities.[8][9]
The primary challenge is confirming that the reaction occurred at the intended position. Did the incoming group replace the iodine at C2 or the bromine at C5? Answering this requires a multi-faceted analytical approach.
Part 2: The Analytical Gauntlet: A Comparative Workflow for Structural Validation
No single technique provides a complete picture. True structural validation lies in the convergence of data from multiple, orthogonal analytical methods. Here, we compare the core techniques and their specific contributions.
The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[10][11][12][13] For a complex molecule like a derivative of this compound, a suite of NMR experiments is essential.
Key NMR Experiments & Their Purpose:
| Experiment | Primary Information Yielded | Rationale & Causality |
| ¹H NMR | Confirms the number and environment of protons on the aromatic ring and any new substituents. | The starting material has two aromatic protons. A successful monosubstitution will retain one aromatic proton. The chemical shift and coupling pattern of the remaining proton provide initial clues about its position relative to the new substituent and the fluorine atom. |
| ¹⁹F NMR | Provides a direct and highly sensitive probe of the fluorine's environment.[14] | The ¹⁹F chemical shift is extremely sensitive to changes in the electronic environment.[14][15] More importantly, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive proof of connectivity.[16] |
| ¹³C NMR | Maps the carbon skeleton of the molecule. | Each carbon atom gives a distinct signal, and its chemical shift is influenced by the attached halogens and the new substituent. This confirms the correct number of carbons and provides evidence of substitution. |
| 2D COSY | Identifies proton-proton (¹H-¹H) coupling networks. | In this specific case, it would confirm the relationship between the two original aromatic protons, if they are adjacent. |
| 2D HSQC | Correlates each proton with its directly attached carbon atom. | This experiment definitively links the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C spectrum, building the C-H framework. |
| 2D HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons. | This is arguably the most critical experiment. An HMBC correlation from the protons of a newly introduced group (e.g., a methyl group from a Suzuki coupling) to a specific carbon on the aromatic ring can unambiguously pinpoint the site of substitution. |
Causality in Action: A ¹⁹F NMR Case Study
Imagine a Suzuki reaction intended to replace the iodine at C2. The key to validation lies in the ¹⁹F-¹H coupling constant (JHF). The coupling of a fluorine to a proton three bonds away (meta) is typically in the range of 5-10 Hz, while a four-bond (para) coupling is much smaller (0.5-3.0 Hz).[16] If the reaction is successful, the remaining proton at C6 is meta to the fluorine at C3, and a J coupling of ~5-10 Hz should be observed in both the ¹H and ¹⁹F spectra. If the reaction had occurred at the bromine (C5) instead, the remaining proton at C4 would be ortho to the fluorine, resulting in a much larger coupling constant. This single piece of data provides powerful, corroborating evidence for the proposed structure.
The Confirmation: Mass Spectrometry (MS)
While NMR builds the atomic framework, high-resolution mass spectrometry (HRMS) confirms the elemental composition.
-
Expertise & Causality : The most critical insight from MS for this class of compounds comes from isotopic patterns. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[17][18] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[17][18] A molecule containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a distinctive intensity ratio (approximately 3:4:1).[19][20]
-
Trustworthiness : A successful monosubstitution reaction that removes either iodine or bromine will result in a predictable change to this isotopic pattern. For example, if the iodine is replaced and the bromine and chlorine remain, the product's mass spectrum must show the characteristic Br/Cl pattern. If the bromine is replaced, the product will only show the 3:1 pattern characteristic of a single chlorine atom. This provides a self-validating check on the reaction's outcome.
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data is ambiguous or a completely novel structure is formed, X-ray crystallography provides the ultimate, unambiguous proof of structure.[21][22] This technique determines the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[21][22]
-
Applicability : The primary limitation is the ability to grow a high-quality single crystal of the product, which can be challenging.[23] However, when successful, it provides definitive confirmation of connectivity and can even determine the absolute configuration of chiral molecules.[23][24][25] It is the final arbiter in any structural debate.
Part 3: Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a representative example and may require optimization.
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Reaction : Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]
-
Purification : Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Step-by-Step Analytical Validation Workflow
-
Initial Check (TLC/LC-MS) : Confirm consumption of starting material and formation of a major new product with the expected mass.
-
HRMS Analysis : Obtain a high-resolution mass spectrum of the purified product. Confirm the exact mass is within 5 ppm of the calculated value for the expected formula. Critically, verify that the isotopic pattern matches the expected pattern for the remaining halogens (e.g., the ~3:4:1 pattern for a product still containing Br and Cl).
-
NMR Spectroscopy :
-
Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum to identify the remaining aromatic proton and any new proton signals.
-
Acquire a ¹⁹F NMR spectrum (proton-coupled) to observe the chemical shift and, crucially, the JHF coupling constant.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.
-
Acquire a 2D HMBC spectrum. This is the final confirmation. Look for a 3-bond correlation from the protons on the newly added substituent to the carbon at the site of substitution (C2). For example, if a phenyl group was added, look for a correlation from the ortho protons of the new ring to C2 of the original ring.
-
Conclusion
Validating the structure of reaction products from a complex substrate like this compound is a non-trivial task that demands a rigorous, multi-technique approach. Relying on a single piece of data is insufficient. By logically integrating the complementary information from NMR (connectivity), Mass Spectrometry (elemental composition and isotopic signature), and, when necessary, X-ray Crystallography (absolute 3D structure), researchers can achieve an unimpeachable structural assignment. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based workflow ensures that the fascinating synthetic chemistry enabled by this building block is built upon a solid and verifiable analytical foundation.
References
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters - ACS Publications. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education - ACS Publications. [Link]
-
19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Patterns of the molecular ion with multiple chlorine or bromine atoms.... ResearchGate. [Link]
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Structural elucidation by NMR(1HNMR). PPTX - Slideshare. [Link]
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A Senior Application Scientist's Guide to Multi-Step Synthesis: Assessing the Efficiency of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
In the intricate world of pharmaceutical and materials science, the ability to construct complex, highly substituted aromatic molecules with precision is paramount. The strategic introduction of multiple, distinct functional groups onto a single benzene ring is a common challenge that demands a sophisticated approach. This guide provides an in-depth analysis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene , a uniquely versatile building block, and assesses its efficiency in multi-step synthesis against a conventional alternative.
At the heart of this reagent's utility is the principle of chemoselectivity . The four different halogen substituents (I, Br, Cl, F) exhibit a distinct reactivity hierarchy in palladium-catalyzed cross-coupling reactions. This predictable difference allows for sequential, site-selective functionalization, a strategy often referred to as orthogonal synthesis. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, while the C-F bond remains largely inert under these conditions[1][2][3]. This intrinsic property enables chemists to perform a sequence of distinct coupling reactions at specific positions, building molecular complexity in a controlled, stepwise manner.
Case Study: Synthesis of a Hypothetical Trisubstituted Pharmaceutical Intermediate
To objectively assess the efficiency of this compound, we will compare two synthetic routes to a hypothetical target molecule, (5-(4-aminophenyl)-3-chloro-2-fluoro-4-(phenylethynyl)phenyl)boronic acid . This intermediate contains three distinct functionalities introduced via modern cross-coupling methods.
-
Route A: Utilizes the sequential, orthogonal reactivity of this compound.
-
Route B: A more traditional approach starting from a less functionalized precursor, 1-Bromo-3-chloro-5-fluorobenzene , which requires additional steps to install the necessary handles for coupling.
Visualizing the Synthetic Strategies
The following diagrams illustrate the conceptual differences between the two synthetic pathways. Route A is a linear, highly efficient sequence, whereas Route B involves a more convoluted path with potential challenges in regioselectivity.
Caption: Comparative synthetic workflows for the target molecule.
Experimental Protocols & Data Comparison
Here we detail the protocols for Route A, showcasing the selective functionalization of this compound. Each step is designed to target a specific halogen based on its reactivity.
Step 1 (Route A): Suzuki-Miyaura Coupling at the C-I Position
The C-I bond is the most reactive, allowing for a selective Suzuki-Miyaura coupling under mild conditions that leave the C-Br and C-Cl bonds untouched[2][4].
-
Methodology:
-
To a degassed solution of this compound (1.0 equiv) and 4-(aminophenyl)boronic acid (1.1 equiv) in a 3:1 mixture of dioxane and water, add K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (2 mol%) to the mixture.
-
Heat the reaction to 80°C and stir for 4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate A1.
-
Step 2 (Route A): Sonogashira Coupling at the C-Br Position
With the iodine position functionalized, we next target the C-Br bond. Sonogashira conditions are optimized to be more forcing than the initial Suzuki coupling, thereby activating the C-Br bond without affecting the C-Cl bond[5][6][7].
-
Methodology:
-
To a solution of Intermediate A1 (1.0 equiv) and phenylacetylene (1.2 equiv) in degassed THF, add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (1.5 mol%).
-
Add triethylamine (3.0 equiv) as the base and solvent.
-
Stir the mixture at 60°C for 6 hours under a nitrogen atmosphere.
-
After completion, filter the mixture through a pad of Celite® to remove catalyst residues, washing with THF.
-
Concentrate the filtrate and purify the crude product via flash chromatography to afford Intermediate A2.
-
Step 3 (Route A): Buchwald-Hartwig Amination at the C-Cl Position
The C-Cl bond is the least reactive and requires more specialized catalytic systems to activate[8][9]. The use of bulky, electron-rich phosphine ligands is critical for achieving high yields in the amination of these often-unreactive aryl chlorides[10][11].
-
Methodology:
-
In a glovebox, charge an oven-dried flask with Intermediate A2 (1.0 equiv), 4-aminophenol (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
Add Pd₂(dba)₃ (2 mol%) and the XPhos ligand (4 mol%).
-
Add anhydrous toluene and seal the flask.
-
Heat the reaction to 110°C for 18 hours.
-
Cool the reaction, quench with saturated aq. NH₄Cl, and extract with ethyl acetate.
-
Combine organic layers, dry over MgSO₄, and concentrate.
-
Purify by chromatography to yield the final target molecule.
-
Comparative Efficiency Analysis
The primary advantage of this compound is the reduction in the number of synthetic steps and the avoidance of harsh, non-selective reactions.
| Metric | Route A (Using Topic Reagent) | Route B (Conventional Alternative) | Rationale & Causality |
| Number of Steps | 3 | 4 | Route B requires an initial iodination step, which can be low-yielding and produce regioisomers. |
| Overall Yield | ~65% (Estimated) | ~30% (Estimated) | High-yielding, selective cross-couplings in Route A contrast with the less efficient ortho-lithiation/iodination and potentially lower yields in subsequent steps for Route B. |
| Selectivity | High | Moderate to Low | The inherent reactivity difference of the halogens in the starting material of Route A guarantees regioselectivity. Route B's initial iodination is directed by the existing halogens but can lead to mixtures. |
| Process Simplicity | High | Moderate | Route A involves a straightforward sequence of well-established coupling reactions. Route B's lithiation step requires strictly anhydrous conditions and cryogenic temperatures. |
| Atom Economy | Good | Fair | The extra iodination step in Route B introduces more reagents and generates more waste, lowering the overall atom economy. |
This data clearly demonstrates that the strategic design of the starting material, this compound, directly translates to a more efficient, higher-yielding, and more selective synthetic pathway.
The Logic of Orthogonal Reactivity
The success of Route A is predicated on the ability to selectively trigger a reaction at one halogen site while the others remain dormant. This is achieved by carefully tuning the reaction conditions (catalyst, ligand, temperature) to match the activation energy of the target C-X bond.
Caption: Correlation of C-X bond reactivity with required reaction conditions.
Conclusion
For researchers and drug development professionals engaged in the synthesis of complex, polysubstituted aromatic compounds, this compound represents a significant advancement in efficiency. Its pre-installed, orthogonally reactive halogen handles allow for a streamlined, highly selective, and high-yielding approach to molecular construction. By minimizing the number of synthetic steps, avoiding problematic regioselectivity issues, and improving overall yield, this reagent provides a superior alternative to traditional, multi-step functionalization strategies. The ability to predictably and sequentially introduce diverse functionalities makes it an invaluable tool for accelerating discovery and development timelines.
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Regioselectivity in Reactions of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
For researchers, synthetic chemists, and professionals in drug development, the synthesis of precisely substituted aromatic compounds is a foundational pillar of modern molecular design. The polyhalogenated aromatic compound, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, presents a versatile scaffold for the introduction of diverse functionalities through various cross-coupling reactions. However, the presence of multiple halogen atoms with differential reactivity introduces a significant challenge: controlling and subsequently confirming the regioselectivity of these transformations. This guide provides an in-depth comparison of spectroscopic techniques to unambiguously determine the outcome of such reactions, supported by illustrative experimental data and workflows.
The Challenge of Regioselectivity with this compound
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[1] This predictable hierarchy suggests that reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations will preferentially occur at the C-I bond of this compound.[2][3][4][5] However, under certain conditions, particularly with highly active catalyst systems or in sequential coupling strategies, reaction at the C-Br bond can also be achieved.[6] Therefore, robust analytical methodologies are paramount to confirm the precise position of substitution.
To illustrate the analytical workflow, we will consider a model Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid. This reaction can potentially yield two primary regioisomers:
-
Isomer A (Expected Major Product): 5-Bromo-1-chloro-3-fluoro-2-phenylbenzene
-
Isomer B (Potential Minor Product): 1-Chloro-3-fluoro-2-iodo-5-phenylbenzene
Figure 1: Potential regioisomeric products from the Suzuki-Miyaura coupling of this compound.
This guide will now delve into the specific spectroscopic techniques used to distinguish between Isomer A and Isomer B, providing a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the regiochemistry of substituted benzenes.[7] By analyzing the chemical shifts, coupling constants, and through-space interactions, a definitive structural assignment can be made.
¹H NMR Spectroscopy: A First Look at the Aromatic Protons
The two aromatic protons in our starting material and its products provide crucial information based on their chemical shifts and coupling patterns.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and analyze the chemical shifts and coupling constants.
Data Interpretation:
| Feature | Isomer A (5-Bromo-1-chloro-3-fluoro-2-phenylbenzene) | Isomer B (1-Chloro-3-fluoro-2-iodo-5-phenylbenzene) | Rationale |
| Aromatic Protons | Two doublets of doublets (dd) | Two doublets of doublets (dd) | Each proton is coupled to the fluorine atom and the other proton. |
| Chemical Shifts | Signals will be influenced by the anisotropic effect of the newly introduced phenyl group at C2. | Protons will be in a different electronic environment due to the phenyl group at C5. | The proximity of the phenyl ring in Isomer A will likely cause a noticeable shift difference for the adjacent proton compared to Isomer B. |
| Coupling Constants | ³J(H,H) ≈ 2-3 Hz (meta coupling), ⁴J(H,F) ≈ 5-8 Hz | ³J(H,H) ≈ 2-3 Hz (meta coupling), ⁴J(H,F) ≈ 5-8 Hz | The through-bond coupling constants are expected to be similar for both isomers. |
While ¹H NMR provides initial clues, the subtle differences in chemical shifts may not be sufficient for an unequivocal assignment on their own.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides a direct view of the carbon framework, and the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A higher concentration or longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which in this case will confirm the presence of the two CH carbons on the benzene ring.
Data Interpretation:
| Feature | Isomer A (5-Bromo-1-chloro-3-fluoro-2-phenylbenzene) | Isomer B (1-Chloro-3-fluoro-2-iodo-5-phenylbenzene) | Rationale |
| Number of Signals | 12 signals (6 for each aromatic ring, assuming no accidental equivalence) | 12 signals (6 for each aromatic ring, assuming no accidental equivalence) | Both isomers have the same number of unique carbon atoms. |
| Key Differentiating Signals | The signal for C2 will be significantly shifted due to the direct attachment of the phenyl group and will likely show a smaller ¹J(C,F) coupling. | The signal for C5 will be shifted due to the phenyl group attachment. | The chemical shift of the carbon atom directly bonded to the new substituent is the most telling indicator. Additive rules for predicting ¹³C chemical shifts can provide a good estimate.[8][9] |
| C-F Coupling | The carbon atoms will exhibit coupling to the fluorine atom (¹J(C,F), ²J(C,F), ³J(C,F)), with the magnitude of the coupling constant decreasing with the number of bonds. | Similar C-F coupling patterns will be observed, but the specific carbons showing these couplings will differ. | The large one-bond C-F coupling is a key diagnostic feature. |
¹⁹F NMR Spectroscopy: A Highly Sensitive Probe
¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it highly informative for fluorinated compounds.[10][11]
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The chemical shift is typically referenced to an external standard like CFCl₃.
Data Interpretation:
| Feature | Isomer A (5-Bromo-1-chloro-3-fluoro-2-phenylbenzene) | Isomer B (1-Chloro-3-fluoro-2-iodo-5-phenylbenzene) | Rationale |
| Chemical Shift | A single resonance. | A single resonance. | The electronic environment around the fluorine atom is different in the two isomers due to the different placement of the bulky and electron-donating/withdrawing groups, leading to distinct chemical shifts. |
| Coupling | The fluorine signal will be coupled to the two aromatic protons. | The fluorine signal will be coupled to the two aromatic protons. | While the coupling exists in both, the precise chemical shift is the key differentiator. |
The significant difference in the electronic environment of the fluorine atom in the two isomers should result in a clearly distinguishable chemical shift in the ¹⁹F NMR spectrum.
2D NMR Spectroscopy: Unambiguous Connectivity
For absolute certainty, 2D NMR experiments that reveal through-bond and through-space correlations are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the protonated carbons in the ¹³C spectrum.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing long-range connectivity and piecing together the molecular structure. For example, in Isomer A, the protons of the newly introduced phenyl ring should show an HMBC correlation to C2 of the polyhalogenated ring.[12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å).[14][15] In Isomer A, a NOESY correlation would be expected between the ortho-protons of the new phenyl ring and the proton at C6 of the polyhalogenated ring.
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A Strategic Cost-Benefit Analysis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the choice of a starting material is a critical decision that balances upfront cost with synthetic efficiency. Polysubstituted aromatic compounds are foundational to medicinal chemistry and materials science, offering a scaffold for constructing complex molecular architectures.[1][2][3] This guide provides an in-depth cost-benefit analysis of a highly specialized building block, 5-Bromo-1-chloro-3-fluoro-2-iodobenzene , comparing its strategic value against more conventional, less expensive halogenated precursors.
The central thesis of this guide is that the high initial acquisition cost of this tetra-substituted arene can be justified by significant downstream savings in multi-step syntheses, primarily through the elimination of steps, improved yields, and simplified purification processes.
The Unique Reactivity Profile of this compound
This compound is a powerful synthetic intermediate due to the distinct and predictable reactivity of its four different halogen substituents. In transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the order of reactivity. This follows a well-established trend: C-I < C-Br < C-Cl < C-F.
This hierarchy allows for programmed, site-selective functionalization. The C-I bond is the most labile and will react preferentially under standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck), leaving the other halogen sites untouched. Subsequently, by modifying the reaction conditions (e.g., using a more active catalyst or harsher conditions), the C-Br bond can be selectively functionalized. This built-in orthogonality is the compound's primary strategic advantage.
Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling reactions.
Cost Profile: Initial Investment
A primary consideration for any synthesis is the cost of starting materials. As a complex, multi-functionalized molecule, this compound carries a significant upfront cost compared to simpler di- or tri-halogenated benzenes.
| Compound | CAS Number | Supplier Example & Price (USD/gram) | Molar Cost (USD/mol) |
| This compound | 83027-73-0 | ChemUniverse: $100.00/1g[4] | ~$33,534 |
| 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | 201849-16-3 | Matrix Scientific: | ~$1,341 |
| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | Sigma-Aldrich: | ~$1,077 |
| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | Thermo Scientific: Price available upon login[7] | Varies |
| 2,4-Dibromo-1-fluorobenzene | 1435-53-6 | TCI (via Fisher): Price available upon login[8][9] | Varies |
Note: Prices are for research quantities and are subject to change. Molar cost is calculated based on the listed price per gram and the compound's molecular weight (335.34 g/mol for the target compound).
The data clearly shows that the initial investment for this compound is orders of magnitude higher than for its simpler counterparts. The subsequent sections will analyze how this cost can be offset in a synthetic context.
Comparative Synthetic Scenarios
To illustrate the cost-benefit trade-off, let's consider a hypothetical synthesis of a complex, tetra-substituted benzene derivative, a common motif in drug discovery.[1][10]
Target Molecule: A derivative with four different groups at positions 1, 2, 3, and 5.
Scenario A: The High-Precision Approach
This route leverages the inherent regioselectivity of This compound .
Caption: Convergent synthesis using the tetra-halogenated starting material.
Benefits:
-
High Regiocontrol: The position of each new substituent is precisely determined by the inherent reactivity of the C-X bonds.
-
Fewer Steps: The core scaffold is already assembled.
-
Simplified Purification: Avoids the formation of regioisomers, which are often difficult and costly to separate.
-
Higher Overall Yield: Fewer reaction and purification steps typically lead to a better overall yield.
Scenario B: The "Economical" Starting Material Approach
This route begins with a cheaper precursor, such as 1-Bromo-3-chloro-5-fluorobenzene [6][11][12], and attempts to build the same complexity.
Caption: A longer, divergent synthesis requiring de novo halogenation.
Costs & Challenges:
-
Lack of Regiocontrol: The initial iodination step is unlikely to be perfectly selective, leading to the formation of unwanted isomers that must be separated. This immediately reduces the effective yield.
-
Additional Steps: Requires at least one extra halogenation step and a critical purification step at the beginning.
-
Increased Resource Consumption: More steps mean more solvents, reagents, energy, and analyst time.
-
Lower Overall Yield: The yield is multiplicatively reduced with each additional step and purification.
Quantitative Cost-Benefit Projection
To quantify the decision, we can model the total cost to produce one mole of the final product. This model incorporates material costs, estimated yields, and reagent/solvent costs.
| Metric | Scenario A (High-Precision) | Scenario B (Economical Start) | Justification |
| Starting Material Cost / mol | ~$33,534 | ~$1,077 | Based on supplier pricing. |
| Number of Synthetic Steps | 2 | 4 | Includes halogenation and isomer separation for Scenario B. |
| Assumed Yield per Step | 85% | 70% | Higher-yield, cleaner reactions vs. lower-yield steps with isomer formation. |
| Overall Calculated Yield | 72.3% | 24.0% | (Yield per step)^(Number of steps) |
| Moles of SM needed for 1 mol Product | 1.38 moles | 4.16 moles | 1 / Overall Yield |
| Effective Starting Material Cost | $46,277 | $4,481 | Moles needed * Cost per mole |
| Estimated Reagent/Solvent/Labor Cost | $5,000 | $15,000 | Fewer steps and simpler purification vs. more complex, multi-step process. |
| PROJECTED TOTAL COST / MOLE | $51,277 | $19,481 | Sum of Effective SM and Process Costs |
Analysis of the Projection:
Based on this model, for this specific hypothetical synthesis, the "economical start" (Scenario B) remains the cheaper option in terms of total projected cost. However, this model makes several assumptions. The key takeaway is the methodology for evaluation. The decision point shifts dramatically based on a few critical variables:
-
Yield of the Halogenation Step: If the regioselectivity of the iodination in Scenario B is poor (e.g., a 50:50 mixture of isomers), the effective yield drops precipitously, and the cost of Scenario B would skyrocket.
-
Complexity of Purification: If the regioisomers in Scenario B are inseparable by standard column chromatography and require preparative HPLC, the labor and solvent costs would increase dramatically.
-
Value of Time: In a drug discovery pipeline, speed is paramount. The two-step synthesis in Scenario A could be completed in a fraction of the time of the four-step synthesis, accelerating the delivery of a candidate for biological testing. This "time-to-data" has immense, albeit difficult to quantify, economic value.
Experimental Protocols
The following are representative, self-validating protocols for the key transformations discussed.
Protocol 1: Site-Selective Suzuki Coupling at the C-I Position (Scenario A, Step 1)
-
Objective: To selectively couple a boronic acid at the most reactive C-I position of this compound.
-
Methodology:
-
To a dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Validation: The success of the protocol is validated by ¹H NMR and LC-MS analysis of the product, which should show the disappearance of the starting material and the appearance of a single major product peak corresponding to the mono-coupled product, with the bromine and chlorine signals remaining intact.
Protocol 2: Ortho-Directed Iodination (Scenario B, Step 1)
-
Objective: To introduce an iodine atom ortho to the bromine in 1-Bromo-3-chloro-5-fluorobenzene. This is a challenging, often low-yielding reaction.
-
Methodology:
-
In a flame-dried, three-neck flask under Argon at -78 °C, dissolve 1-Bromo-3-chloro-5-fluorobenzene (1.0 equiv) in anhydrous THF.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to facilitate ortho-lithiation.
-
In a separate flask, dissolve iodine (I₂) (1.2 equiv) in anhydrous THF.
-
Slowly add the iodine solution to the aryllithium species at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Crucial Step: Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of regioisomers formed. Purify by column chromatography or preparative HPLC.
-
-
Validation: This protocol is validated by the successful formation of the desired iodinated product. However, the formation of multiple isomers is a likely outcome, and the "success" is determined by the achievable yield of the desired isomer after purification.
Conclusion and Recommendations
The cost-benefit analysis of using this compound is not a simple calculation of initial price per gram. It is a strategic decision that hinges on the overall goals of the synthesis.
Use this compound when:
-
The target molecule is complex and requires precise regiochemical control.
-
A convergent synthetic route is desired to maximize the overall yield.
-
Speed and time-to-delivery are critical factors, especially in a fast-paced drug discovery environment.
-
The separation of potential regioisomers from alternative routes is known to be difficult or expensive.
Consider alternatives when:
-
The initial cost of the starting material is the most significant constraint.
-
The target molecule is simpler, and regioselectivity can be easily controlled through other means.
-
The synthetic route allows for efficient and high-yielding halogenation and purification steps.
Ultimately, this compound represents a "pay now or pay later" scenario. The high upfront cost purchases synthetic precision and efficiency, which can translate into significant savings in time, resources, and labor in the subsequent steps of a complex synthesis.
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A Comparative Guide to the Synthesis of Fluorinated Heterocycles Utilizing 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Introduction: The Strategic Value of Fluorinated Heterocycles and a Versatile Building Block
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles.[1] Consequently, a significant number of pharmaceuticals approved in recent years feature fluorinated heterocyclic cores.[1][2]
The development of efficient and regioselective synthetic routes to these valuable compounds is therefore of paramount importance. This guide focuses on the strategic application of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene [3][4][5][6], a polyhalogenated aromatic compound designed for selective, stepwise functionalization. Its utility stems from the differential reactivity of its four halogen substituents in transition-metal-catalyzed cross-coupling reactions, which typically follows the order: I > Br > Cl >> F. This predictable reactivity allows for the sequential introduction of various functionalities, making it an exemplary building block for constructing complex molecular architectures.[7]
This guide provides a comparative evaluation of key synthetic pathways originating from this versatile precursor, supported by mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthetic utility of this compound is primarily harnessed through transition-metal-catalyzed cross-coupling reactions targeting the highly reactive C–I bond. The resulting intermediates can then be guided through subsequent cyclization reactions to form the desired heterocyclic ring. The main strategies involve Sonogashira coupling for alkynyl precursors and Buchwald-Hartwig amination for amine precursors.
Synthesis of Fluorinated Benzofurans via Sonogashira Coupling and Cyclization
The construction of the benzofuran scaffold is efficiently achieved through a two-step, one-pot sequence involving a Sonogashira coupling followed by an intramolecular cyclization. This is one of the most reliable methods for building substituted benzofurans.[8][9][10][11]
-
Mechanism and Rationale: The process begins with a palladium- and copper-cocatalyzed Sonogashira cross-coupling of this compound with a terminal alkyne.[12][13] This reaction selectively forms a C(sp²)-C(sp) bond at the iodine-bearing carbon. To generate a benzofuran, the alkyne coupling partner must contain a hydroxyl group, or a protected equivalent, positioned to facilitate subsequent cyclization. A common strategy involves coupling with a propargyl alcohol derivative. The resulting 2-alkynylphenol intermediate is then subjected to base- or copper-mediated 5-endo-dig cyclization to furnish the benzofuran ring. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent is critical for promoting the intramolecular nucleophilic attack of the phenoxide onto the alkyne.
Synthesis of Fluorinated Indoles via Buchwald-Hartwig Amination or Sonogashira Coupling
Nitrogen-containing heterocycles like indoles are of immense biological significance.[14][15][16] Two primary routes from our starting material lead to fluorinated indole scaffolds.
-
Route A: Sonogashira Coupling Followed by Cyclization: Analogous to the benzofuran synthesis, a Sonogashira coupling can be performed with an alkyne bearing a primary or secondary amine (or a protected version like a tosylamide). The resulting 2-alkynyl aniline intermediate then undergoes an intramolecular cyclization, often catalyzed by palladium or copper, to form the indole ring. This method offers a direct way to construct the core indole structure.
-
Route B: Buchwald-Hartwig Amination Followed by Annulation: This strategy begins with the palladium-catalyzed Buchwald-Hartwig amination to couple an amine with the C-I bond of the starting material.[17][18][19][20] This directly installs the nitrogen atom required for the indole. The subsequent step involves cyclization with a suitable partner to build the five-membered ring. For example, the resulting aniline derivative can be made to react with an alkyne in a transition-metal-catalyzed process that involves C-H activation of the aniline and annulation.[21] This approach provides flexibility in the choice of amine and the subsequent cyclization partner.
Directed ortho-Metalation (DoM) as an Alternative Strategy
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position.[22][23] Fluorine itself can act as a weak DMG.[24][25] However, for this compound, this approach is less practical. The presence of multiple halogens complicates the reaction, with the high propensity for lithium-halogen exchange at the more electropositive iodine or bromine sites. Therefore, for this specific substrate, transition-metal-catalyzed cross-coupling at the C-I bond is the superior and more selective strategy for initial functionalization.[26]
Quantitative Comparison of Synthetic Routes
The choice of synthetic route depends on the target heterocycle, desired substitution pattern, and tolerance for different reaction conditions. The following table summarizes and compares the primary strategies.
| Parameter | Route 1: Sonogashira -> Benzofuran | Route 2: Buchwald-Hartwig -> Indole Precursor |
| Target Heterocycle | Fluorinated Benzofurans | Fluorinated Anilines (precursors to Indoles, Quinolines) |
| Key Reaction | Sonogashira Cross-Coupling / Annulation | Buchwald-Hartwig Amination |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd₂(dba)₃ / Xantphos (or similar phosphine ligand) |
| Typical Base | Et₃N (coupling), K₂CO₃ (cyclization) | Cs₂CO₃ or K₃PO₄ |
| Typical Yields | 60-90% (often one-pot)[9] | 70-95%[19] |
| Advantages | - High convergence (two steps, often one-pot).- Mild reaction conditions.- Good functional group tolerance. | - Excellent yields.- Broad scope of applicable amines.- Direct formation of C-N bond. |
| Limitations | - Requires a terminal alkyne with a suitably positioned nucleophile (e.g., -OH).- Copper co-catalyst can sometimes be problematic. | - Requires a subsequent step to form the heterocyclic ring.- Phosphine ligands can be air-sensitive and costly. |
Detailed Experimental Protocols
The following protocol provides a representative, self-validating procedure for the synthesis of a fluorinated benzofuran derivative.
Protocol: One-Pot Synthesis of 4-Bromo-6-chloro-8-fluoro-2-phenylbenzofuran
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagents: Add anhydrous DMF, followed by triethylamine. The mixture should be degassed by bubbling argon through it for 10-15 minutes.
-
Sonogashira Coupling: Add phenylacetylene dropwise to the stirred mixture at room temperature. Heat the reaction to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cyclization: Once the starting material is consumed, add potassium carbonate to the flask. Increase the temperature to 100-110 °C.
-
Causality Note: The higher temperature and the addition of a stronger base (K₂CO₃) facilitate the intramolecular cyclization of the in situ generated 2-alkynylphenol intermediate. The triethylamine from the first step is generally not basic enough to promote this annulation efficiently.
-
-
Work-up: After 6-12 hours (monitor by TLC), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected shifts in the ¹⁹F NMR spectrum will confirm the integrity of the fluorine substituent throughout the reaction sequence.
Conclusion
This compound stands out as a strategically designed and highly effective precursor for the synthesis of diverse fluorinated heterocycles. The predictable, stepwise functionalization of its carbon-halogen bonds, primarily through transition-metal-catalyzed cross-coupling reactions, provides robust and high-yielding pathways to valuable molecular scaffolds. The Sonogashira coupling/cyclization sequence offers a convergent route to oxygen-containing heterocycles like benzofurans, while the Buchwald-Hartwig amination provides a versatile entry point for constructing nitrogen-containing systems such as indoles and quinolines. By understanding the mechanistic principles and optimizing reaction conditions as detailed in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of novel fluorinated molecules for pharmaceutical and materials science applications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of halogenated aromatic compounds like 5-Bromo-1-chloro-3-fluoro-2-iodobenzene are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to its disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a heavily substituted aromatic compound containing four different halogens. This structure imparts specific reactivity and hazards that must be understood before any handling or disposal procedures commence.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage[1]. This necessitates the use of robust personal protective equipment (PPE) and careful handling to prevent any direct contact.
Table 1: Key Safety Information for this compound
| Property | Information | Source |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Molecular Formula | C₆H₂BrClFI | [1] |
| Molecular Weight | 335.34 g/mol | [1] |
The presence of multiple halogen substituents makes this compound persistent in the environment and toxic to aquatic life, although specific ecological data is limited[2]. Therefore, under no circumstances should this chemical or its residues be disposed of down the drain[2][3].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final hand-off to environmental health and safety (EHS) personnel.
2.1. Pre-Disposal Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the specific SDS for this compound provided by the supplier. This document contains the most detailed and up-to-date safety and handling information.
-
Assemble Personal Protective Equipment (PPE): Due to the corrosive nature of the compound, the following PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield[2].
-
Skin Protection: A flame-resistant lab coat and impervious gloves (e.g., nitrile)[2][3]. Ensure gloves are regularly inspected for any signs of degradation.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust[4][5].
-
-
Prepare a Designated Waste Container:
2.2. Disposal Procedure
-
Segregation is Key: Halogenated organic waste must be collected separately from all other waste streams, especially non-halogenated organic waste[4][7]. Mixing waste streams can complicate the disposal process and significantly increase costs[7].
-
Collecting the Waste:
-
Carefully transfer any unreacted this compound into the designated halogenated waste container.
-
Collect any rinsates from cleaning contaminated glassware with a suitable solvent (e.g., acetone) in the same designated container[4].
-
-
Container Management:
-
Final Disposal:
-
Once the waste container is full or ready for pickup, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[4].
-
Follow all institutional procedures for hazardous waste pickup.
-
The decision-making process for the proper disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container[5][8].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Decontaminate: Thoroughly decontaminate any equipment used during the cleanup process.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
The Scientific Rationale: Why These Procedures Matter
The stringent disposal procedures for halogenated compounds are rooted in their chemical properties and potential for environmental harm.
-
Persistence: The carbon-halogen bonds in compounds like this compound are strong, making them resistant to natural degradation processes. Improper disposal can lead to long-term environmental contamination.
-
Toxicity: Many halogenated organic compounds are toxic or carcinogenic[7][9]. Separate collection and disposal via high-temperature incineration with flue gas scrubbing are often required to break down these stable molecules into less harmful substances[2].
-
Regulatory Compliance: The disposal of hazardous waste is strictly regulated by governmental agencies. Adherence to these protocols is a matter of legal and ethical responsibility for all scientific professionals.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
PubChem. (n.d.). 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2024, March 27). 2-Bromo-5-chloro-1-fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
California Air Resources Board. (1998, March 16). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. Retrieved from [Link]
Sources
- 1. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C6H2BrClFI | CID 44891200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. uakron.edu [uakron.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
Navigating the Safe Handling of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of complex molecules are foundational to innovation. 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, a polysubstituted aromatic compound, presents unique opportunities in synthetic chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to work safely and effectively, making your laboratory a bastion of both discovery and well-being.
Immediate Hazard Assessment: Understanding the Risks
The primary, non-negotiable safety concern with this compound is its corrosive nature. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing severe skin burns and eye damage[1]. This necessitates stringent protocols to prevent any direct contact. As with many halogenated aromatic compounds, there is also the potential for respiratory irritation, and it should be handled with care to avoid inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) strategy is paramount when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) with appropriate thickness and breakthrough time | Chemically resistant lab coat or apron, closed-toe shoes | Work in a certified chemical fume hood |
| High-Concentration or Emergency Situations | Chemical safety goggles and a full-face respirator | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Chemical-resistant suit | NIOSH-approved full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) |
The selection of appropriate PPE is a critical decision-making process. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
1. Preparation:
-
Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks.
-
Assemble all Materials: Ensure all necessary equipment, including reaction vessels, syringes, and quench solutions, are inside the fume hood before introducing the chemical.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table and diagram above. For this corrosive material, a face shield in addition to safety goggles is strongly recommended.
-
Aliquotting: When transferring the chemical, use appropriate tools such as a disposable syringe or a glass pipette with a bulb. Avoid pouring directly from the main container to minimize the risk of spills.
-
Reaction Setup: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. This can be achieved by rinsing with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. Collect all rinsate as hazardous waste.
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Corrosive," "Hazardous Waste").
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of halogenated organic waste. Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely unlock the synthetic potential of this compound.
References
-
PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. National Center for Biotechnology Information. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication. U.S. Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
